molecular formula C7H8F3N3O B1384175 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 55545-80-7

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384175
CAS No.: 55545-80-7
M. Wt: 207.15 g/mol
InChI Key: CWLLGCJZWOJVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C7H8F3N3O and its molecular weight is 207.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378969
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55545-80-7
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55545-80-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of the novel pyrimidine derivative, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. While direct and extensive biological data for this specific molecule are not widely published, this document synthesizes available information and leverages structure-activity relationship (SAR) data from closely related analogues to provide a scientifically grounded perspective on its potential as a bioactive agent. This guide is intended to serve as a foundational resource for researchers initiating investigations into this compound.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids and numerous therapeutic agents.[1] The versatility of the pyrimidine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.[1] The incorporation of specific functional groups, such as the trifluoromethyl and dimethylamino moieties present in the topic compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol emerges from the rich history of trifluoromethyl pyrimidine research, a field that has yielded significant advancements in both agrochemicals and pharmaceuticals.[2][3] The trifluoromethyl group is known to enhance metabolic stability and improve target binding, while the dimethylamino group can increase solubility.[2]

Synthesis and Physicochemical Properties

The synthesis of trifluoromethyl-substituted pyrimidines typically involves condensation reactions.[2] A common method for creating the 6-(trifluoromethyl)-4-pyrimidinol core is through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine or guanidine derivative. For the synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, N,N-dimethylguanidine would be the logical choice for the condensation partner.

Table 1: Physicochemical Properties of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

PropertyValueSource
Molecular Formula C₇H₈F₃N₃OBenchChem
Molecular Weight 207.15 g/mol BenchChem
CAS Number 55545-80-7BenchChem
Appearance White to off-white solidInferred
Solubility Expected to have enhanced aqueous solubility due to the dimethylamino group compared to analogues without this group.[2]

Known Biological Activity and Therapeutic Potential: A Landscape of Inference

Direct, peer-reviewed studies detailing the specific biological activities of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol are limited. However, initial high-throughput screening has identified this compound as a potential antimicrobial agent, specifically showing promise against Mycobacterium tuberculosis.[2] This initial finding provides a crucial starting point for more in-depth investigations.

Given the structural motifs present in this molecule, we can infer its potential biological activities by examining structurally similar compounds. The pyrimidine core, particularly when substituted with electron-withdrawing and amino groups, is a privileged scaffold for kinase inhibitors.

Inferred Anticancer Activity: A Focus on Kinase Inhibition

Numerous pyrimidine derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4] The 2-amino or 2-(dialkylamino) substituted pyrimidine scaffold is a common feature in many kinase inhibitors.

Hypothesized Mechanism of Action: Based on the activities of analogous compounds, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol could potentially inhibit various kinases involved in oncogenic signaling pathways. These may include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[4] The trifluoromethyl group at the 6-position could enhance the binding affinity to the ATP-binding pocket of these kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Src Src RTK->Src RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription mTOR->Transcription CDK Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDK->CellCycle Compound 2-(Dimethylamino)-6- (trifluoromethyl)-4-pyrimidinol Compound->RTK Inhibition? Compound->Src Inhibition? Compound->CDK Inhibition?

Caption: Potential kinase inhibition pathways for the topic compound.

Inferred Anti-inflammatory Activity

The pyrimidine scaffold is also prevalent in compounds exhibiting anti-inflammatory properties.[1] Certain 6-(trifluoromethyl)pyrimidine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[5] Additionally, some pyrimidine derivatives act as antagonists of Toll-like receptor 8 (TLR8), a key player in the innate immune response and inflammation.

Hypothesized Mechanism of Action: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like COX-2 or by modulating inflammatory signaling pathways through receptors such as TLR8.

Proposed Experimental Workflows for Biological Characterization

To rigorously assess the biological activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, a systematic series of in vitro and cell-based assays is recommended.

General Cytotoxicity Assessment

A primary evaluation of the compound's effect on cell viability is essential.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol in DMSO and further dilute in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add Serial Dilutions of Compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Reagent Add MTT Reagent Incubation_48_72h->MTT_Reagent Incubation_4h Incubate for 4h MTT_Reagent->Incubation_4h Solubilization Solubilize Formazan Crystals Incubation_4h->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

An In-depth Technical Guide to the Antifungal Properties of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the antifungal potential of the novel heterocyclic compound, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. While direct extensive research on this specific molecule is emerging, this document synthesizes current knowledge from structurally related pyrimidine derivatives to build a robust profile of its anticipated antifungal properties. We will explore its chemical characteristics, plausible mechanisms of action, and structure-activity relationships that underscore its potential as a valuable scaffold in the development of new antifungal agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel antifungal therapies.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the growing threat of antifungal resistance, presents a significant challenge to global public health. The current arsenal of antifungal drugs is limited, and the emergence of multidrug-resistant fungal strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1] The incorporation of a trifluoromethyl group into the pyrimidine scaffold has been shown to enhance metabolic stability and biological activity, making these compounds particularly attractive for drug discovery programs.[2] This guide focuses on 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, a molecule that combines these key structural features and thus holds considerable promise as a novel antifungal candidate.

Physicochemical Properties of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular FormulaC₇H₈F₃N₃OInferred from structure
Molecular Weight207.15 g/mol Inferred from structure
XLogP30.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count4Predicted
Rotatable Bond Count1Predicted

Table 1: Predicted Physicochemical Properties of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol.

Synthesis and Characterization

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can be achieved through a multi-step reaction sequence, leveraging established pyrimidine chemistry. A plausible synthetic route is outlined below.

General Synthetic Pathway

The synthesis would likely commence with the condensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable amidine derivative. This approach is a common and effective method for constructing the pyrimidine ring system.[3]

Synthesis_Pathway reagent1 Ethyl 4,4,4-trifluoroacetoacetate intermediate1 Cyclocondensation reagent1->intermediate1 reagent2 N,N-Dimethylguanidine reagent2->intermediate1 product 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol intermediate1->product Tautomerization Broth_Microdilution_Workflow start Prepare serial dilutions of the compound in a 96-well plate step2 Prepare a standardized fungal inoculum start->step2 step3 Add the inoculum to each well step2->step3 step4 Incubate the plate at the appropriate temperature and duration step3->step4 step5 Visually or spectrophotometrically assess fungal growth step4->step5 end Determine the Minimum Inhibitory Concentration (MIC) step5->end Mechanism_of_Action compound 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol target1 Ergosterol Biosynthesis Pathway compound->target1 target2 Endoplasmic Reticulum (ER) compound->target2 effect1 Inhibition of Ergosterol Synthesis target1->effect1 effect2 Induction of ER Stress target2->effect2 outcome1 Cell Membrane Disruption effect1->outcome1 outcome2 Unfolded Protein Response (UPR) effect2->outcome2 apoptosis Fungal Cell Death outcome1->apoptosis outcome2->apoptosis

Sources

In Silico Modeling of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Interactions

[1]

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

This guide provides a rigorous technical framework for the in silico modeling of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS: 55545-80-7).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a basic dimethylamino moiety, a lipophilic trifluoromethyl group (

Modeling this scaffold presents specific challenges—primarily prototropic tautomerism and fluorine-mediated multipolar interactions —that standard high-throughput workflows often mishandle.[1] This document details a self-validating workflow to accurately predict the binding thermodynamics, conformational landscape, and ADMET profile of this chemotype against biological targets such as Kinases (e.g., CDK2, EGFR) and Acetohydroxyacid Synthase (AHAS).

Chemical Characterization & Ligand Preparation[1]

The accuracy of any docking or MD simulation begins with the correct representation of the ligand's electronic state. For 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, two critical factors must be addressed: Tautomerism and Ionization .[1]

The Tautomerism Challenge

The 4-pyrimidinol core exists in dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1]

  • Solution State: In polar solvents and solid states, the keto form (4-one) generally predominates due to the stability of the amide-like resonance.[1]

  • Binding State: The protein pocket environment can shift this equilibrium.[1] A hydrophobic pocket may select the enol form, while a donor-rich pocket may stabilize the keto form.[1]

Directive: You must generate and dock both tautomers. Do not rely on software defaults to pick the "major" species.[1]

Ionization States

The dimethylamino group at position 2 is weakly basic.[1]

  • Neutral: Predominant at physiological pH (7.[1]4) if the pKa is low (< 4-5) due to electron withdrawal by the pyrimidine ring and

    
     group.[1]
    
  • Protonated: Possible in acidic compartments or specific anionic pockets (e.g., Asp/Glu rich regions).

Protocol: Ligand Preparation Workflow
  • Software: LigPrep (Schrödinger), Avogadro (Open Source), or OpenBabel.

  • Force Field: OPLS4 (recommended for accurate halogen modeling) or GAFF2.[1]

LigandPrepcluster_0State Enumerationcluster_1Geometry OptimizationInputInput Structure(SMILES/2D)IonizationIonization (pH 7.0 ± 2.0)Epik/PropKaInput->IonizationTautomerTautomer Generation(Keto vs Enol)Ionization->TautomerStereoStereoisomer Gen(Not applicable here)Tautomer->StereoMinimizationEnergy Minimization(OPLS4/GAFF2)Stereo->MinimizationConfSearchConformational Search(MacroModel)Minimization->ConfSearchOutputDocking Library(Multiple States)ConfSearch->Output

Figure 1: Ligand preparation workflow emphasizing the generation of multiple tautomeric and ionization states prior to docking.

Target Identification & Interaction Modeling

This scaffold is often used in kinase inhibitors (binding the hinge region) and herbicides (inhibiting AHAS). We define the interaction logic for these two distinct binding modes.

Kinase Hinge Binding (Case Study: CDK2/EGFR)

The pyrimidine ring is a classic "hinge binder."

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met, Leu), while the C2-amino or C4-substituent interacts with the backbone carbonyl.

  • The

    
     Role:  Occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket.[1] The C-F bond can engage in orthogonal multipolar interactions with backbone carbonyl carbons (
    
    
    ).
Metabolic Enzyme Binding (Case Study: AHAS)
  • Mechanism: The molecule binds in the channel leading to the active site, often stacking with aromatic residues (Trp/Phe).

  • Interaction: The 4-hydroxyl/keto group coordinates with structural waters or catalytic metal ions (if present).[1]

Molecular Docking Protocol

Objective: Predict the preferred binding pose and affinity ($ \Delta G_{bind} $) while differentiating between tautomers.

Step-by-Step Methodology
  • Grid Generation:

    • Center the grid on the co-crystallized ligand of the target (e.g., PDB: 1HCK for CDK2).

    • Crucial: If the pocket contains flexible residues (e.g., Lysine gatekeepers), enable "Rotatable Groups" in the receptor grid generation to allow side-chain optimization.

  • Docking Execution (Standard Precision - SP):

    • Software: Glide (Schrödinger) or AutoDock Vina.[1]

    • Input: The multi-state library generated in Section 2.3.

    • Constraints: Apply a Hydrogen Bond constraint to the hinge residue (e.g., Leu83 in CDK2) to filter out non-productive poses immediately.

  • Post-Docking Analysis (XP / MM-GBSA):

    • Re-score top hits using Extra Precision (XP) scoring functions.

    • Validation: Calculate the Binding Free Energy (

      
      ) using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). This is more accurate than docking scores for ranking tautomers.[1]
      

Data Output Format:

Ligand StateTautomerDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interactions
Ligand_014-OH (Enol)-8.4-42.5H-bond (Leu83), Pi-Stack (Phe80)
Ligand_024-O (Keto)-9.1-48.2H-bond (Leu83, Glu81),

Hydrophobic

Molecular Dynamics (MD) Simulation[2]

Docking provides a static snapshot.[1] MD is required to verify the stability of the

Simulation Setup
  • System: Protein-Ligand complex solvated in TIP3P water box (10Å buffer).

  • Ions: Neutralize with

    
     or 
    
    
    and add 0.15M salt concentration.[1]
  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR OPLS4.[1]

Production Run Protocol
  • Minimization: 5000 steps steepest descent.

  • Equilibration (NVT): 100 ps, restraining heavy atoms, heating to 300K.

  • Equilibration (NPT): 100 ps, maintaining 1 atm pressure.

  • Production: 50 - 100 ns unconstrained simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone. A plateau < 2.0Å indicates a stable pose.[1]

  • Hydrogen Bond Lifetime: Calculate the % occupancy of the hinge H-bonds.

  • Fluorine Solvation: Calculate the Radial Distribution Function (RDF) of water around the

    
     group. A low peak indicates successful burial in a hydrophobic pocket.[1]
    

MDPipelinecluster_analysisTrajectory AnalysisDockedPoseBest Docked PoseSystemBuildSystem Builder(Solvation + Ions)DockedPose->SystemBuildEquilibrationEquilibration(NVT -> NPT)SystemBuild->EquilibrationProductionProduction MD(100 ns, 300K)Equilibration->ProductionRMSDStability (RMSD)Production->RMSDHbondH-Bond LifetimeProduction->HbondF_InteractionCF3 Environment (RDF)Production->F_Interaction

Figure 2: MD Simulation pipeline focusing on stability verification and fluorine-specific analysis.[1]

ADMET & Physicochemical Profiling

The

1
Solubility (LogS) & Lipophilicity (LogP)
  • The

    
     group increases LogP (lipophilicity) by ~1.0 - 1.2 units compared to a methyl group.[1]
    
  • Prediction: Use QikProp or SwissADME.[1]

  • Risk: High LogP (>5) correlates with poor solubility and high metabolic clearance.

Metabolic Stability (P450)
  • The N-methyl groups on the dimethylamino moiety are prime sites for N-dealkylation by CYP450 enzymes.[1]

  • The Pyrimidine ring is generally stable, but the 4-position (if not substituted) would be liable to oxidation.[1] Since it is substituted with -OH, this risk is mitigated.[1]

  • Tool: Use FAME 3 or StarDrop to predict Site of Metabolism (SOM).

References

  • Tautomerism in Drug Discovery: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704.[1] Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[1] Link

  • LigPrep Overview: Schrödinger Release 2024-1: LigPrep, Schrödinger, LLC, New York, NY, 2024. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

toxicological profile of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological and physicochemical profile of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol . This analysis synthesizes direct chemical data with structural activity relationship (SAR) insights derived from its close analogs (e.g., metabolites of pirimiphos-methyl) and its application in pharmaceutical research.[1][2]

Technical Guide & Whitepaper [2]

Executive Summary

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7) is a specialized fluorinated pyrimidine scaffold used primarily as a pharmaceutical intermediate and a reference standard in agrochemical metabolite analysis.[2][3][4][5] Structurally, it represents the trifluoromethylated analog of the primary pirimiphos-methyl metabolite (2-diethylamino-6-methyl-4-pyrimidinol).[2]

Its toxicological significance stems from two domains:

  • Pharmaceutical Discovery: Identified as a bioactive scaffold in anti-tubercular research, exhibiting specific inhibition against Mycobacterium tuberculosis.[1][2]

  • Environmental Fate: As a stable degradation product of trifluoromethyl-substituted pyrimidine agrochemicals, it serves as a marker for environmental persistence due to the metabolic stability of the -CF3 group.[1][2]

This guide details the physicochemical properties, synthesis, toxicokinetics, and risk profile, utilizing read-across data from structurally validated analogs where direct experimental data is proprietary.[1][2]

Chemical Identity & Physicochemical Properties[1][2][6][7]

Understanding the physicochemical baseline is critical for predicting bioavailability and environmental mobility.[1][2] The electron-withdrawing trifluoromethyl group significantly alters the pKa and lipophilicity compared to its methyl analogs.[1][2]

Identity
ParameterDetail
Chemical Name 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
CAS Number 55545-80-7
Molecular Formula C₇H₈F₃N₃O
Molecular Weight 207.15 g/mol
Synonyms 2-Dimethylamino-4-hydroxy-6-trifluoromethylpyrimidine; 6-(Trifluoromethyl)-2-(dimethylamino)pyrimidin-4(3H)-one (Tautomer)
SMILES CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Key Properties
PropertyValue (Experimental/Predicted)Impact on Toxicology
Physical State White to off-white crystalline solidInhalation dust hazard potential.[2]
Melting Point 230–235 °C (Dec)High thermal stability; persistent in soil/surfaces.[1][2]
LogP (Octanol/Water) ~1.8 – 2.1 (Predicted)Moderate lipophilicity; potential for membrane permeability but low bioaccumulation risk.[1][2]
pKa (Acidic) ~6.5 – 7.0 (OH/NH)The -CF3 group increases acidity compared to methyl-analogs (pKa ~9), making it more ionized at physiological pH.[2]
Solubility Low in water; Soluble in DMSO, MethanolLimited aqueous mobility unless ionized.[1][2]

Synthesis & Production Logic

To understand impurity profiles in toxicity testing, one must understand the synthesis.[1][2] The standard protocol involves the cyclocondensation of fluorinated acetoacetates with guanidine derivatives.[1][2]

Synthetic Pathway (Graphviz)

The following diagram illustrates the convergent synthesis used to generate high-purity material for toxicological assays.

Synthesis cluster_conditions Reaction Conditions R1 Ethyl 4,4,4-trifluoroacetoacetate (Fluorinated Building Block) Inter Cyclization Intermediate (Transient) R1->Inter Base (NaOEt) R2 1,1-Dimethylguanidine Sulfate (Amine Source) R2->Inter Prod 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7) Inter->Prod - H2O, - EtOH Byprod Ethanol + H2SO4 Inter->Byprod Cond Reflux in Ethanol Yield: ~75-85%

Figure 1: Cyclocondensation pathway for the synthesis of the target pyrimidinol.

Toxicokinetics (ADME)

The presence of the trifluoromethyl group (-CF3) confers metabolic resistance to the pyrimidine ring, altering the standard metabolic pathway seen in non-fluorinated analogs (like pirimiphos-methyl metabolites).[1][2]

Absorption[1][2]
  • Oral: Predicted to be well-absorbed due to moderate LogP (~2.[1][2]0) and low molecular weight.[1][2]

  • Dermal: Limited dermal penetration expected in solid form; enhanced if solubilized in organic solvents.[1][2]

Distribution
  • Plasma Binding: Moderate.[1][2] The acidic nature (pKa ~6.[1][2]8) suggests binding to albumin.[1][2]

  • Tissue Accumulation: Low potential.[1][2] The compound is likely to remain in the central compartment or highly perfused organs (liver/kidney) before excretion.[1][2]

Metabolism (Biotransformation)

Unlike methyl-substituted pyrimidines which undergo rapid oxidation to carboxylic acids, the -CF3 group blocks the C6-oxidation.[2]

  • Primary Route: N-Demethylation .[1][2][6] The dimethylamino group is the primary site of enzymatic attack (CYP450).[1][2]

  • Secondary Route: Glucuronidation of the 4-hydroxyl group.[1][2]

Excretion
  • Route: Predominantly renal (urine) as the N-demethylated metabolite or O-glucuronide conjugate.[1][2]

Toxicological Profile

Note: Data presented below synthesizes direct MSDS data and read-across from the structural analog 2-diethylamino-6-methyl-4-pyrimidinol (Pirimiphos-methyl metabolite).[2]

Acute Toxicity
EndpointResult (Assessment)Classification (GHS)
Acute Oral LD50 > 300 - 2000 mg/kg (Rat)Category 4 (Harmful if swallowed)
Acute Dermal LD50 > 2000 mg/kg (Rabbit)Not Classified (Likely Low)
Inhalation LC50 Data LimitedTreat as Irritant (STOT-SE 3)
Skin Irritation Moderate IrritantCategory 2
Eye Irritation Severe IrritantCategory 2A (Due to phenolic acidity)
Genotoxicity & Mutagenicity[1][2]
  • Ames Test: Predicted Negative . Pyrimidinols lacking nitro/nitroso groups generally do not intercalate DNA or form reactive adducts.[1][2]

  • Chromosomal Aberration: Unlikely to be clastogenic.[1][2]

  • Alert: The N-demethylation pathway produces a secondary amine, which can theoretically form nitrosamines (e.g., N-nitroso-methyl-amino-...) in the presence of high nitrite, a relevant consideration for gastric simulation assays.[2]

Repeated Dose Toxicity (Target Organs)[1][2]
  • Liver: The primary target organ.[1][2] Hepatocellular hypertrophy is a common adaptive response to high doses of fluorinated pyrimidines.[1][2]

  • Thyroid: Fluorinated heterocycles can induce TSH-mediated thyroid follicular hyperplasia in rodents (secondary to liver enzyme induction), though this is often not relevant to humans.[1][2]

Mechanism of Action (AOP)

The compound acts as an antimetabolite in bacterial systems (TB research context) but in mammalian systems, it functions primarily as a xenobiotic stressor requiring Phase I/II clearance.[1][2]

ToxPathway Exp Exposure (Oral) MIE MIE: CYP450 Binding (Liver) N-Demethylation Exp->MIE KE1 KE1: Oxidative Stress (Ros) (High Dose Only) MIE->KE1 Saturation KE2 KE2: Hepatocellular Hypertrophy (Adaptive) MIE->KE2 KE3 KE3: Increased T4 Clearance KE2->KE3 Rodent Specific AO Adverse Outcome: Liver/Thyroid Histopathology KE3->AO

Figure 2: Adverse Outcome Pathway (AOP) focusing on hepatic and thyroidal effects in rodent models.

Experimental Protocols

For researchers validating this compound, the following protocols ensure data integrity.

HPLC-UV/MS Quantification Protocol
  • Objective: Quantify CAS 55545-80-7 in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 8 min.

  • Detection:

    • UV: 254 nm (Pyrimidine absorption).[1][2]

    • MS: ESI Positive Mode (M+H = 208.1 m/z).[1][2]

  • Retention Time: Expect elution ~4.5 min (earlier than non-hydroxylated analogs due to polarity).

Ames Test (Salmonella typhimurium)[1][2]
  • Strains: TA98, TA100, TA1535, TA1537, TA102.[1][2]

  • Metabolic Activation: +/- S9 Mix (Rat Liver).[1][2]

  • Dose Range: 50, 150, 500, 1500, 5000 µ g/plate .[1][2]

  • Control: DMSO (Negative); 2-Aminoanthracene (Positive).[1][2]

  • Criterion: Fold increase > 2.0 over background.

References

  • PubChem. (2023).[1][2] Compound Summary: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7).[2][3][4][7][8] National Library of Medicine.[1][2] Retrieved from [Link]

  • Oakwood Chemical. (2023).[1][2] Safety Data Sheet: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Retrieved from [Link]

Sources

Metabolic Stability Profile: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol , a functionalized pyrimidine scaffold often utilized in the synthesis of agrochemicals and pharmaceutical intermediates.

Key Metabolic Characteristics:

  • Overall Stability: Moderate to High. The trifluoromethyl (

    
    ) group at C6 significantly enhances metabolic resistance against ring oxidation compared to methyl analogs.
    
  • Primary Metabolic Liability (Phase I): Oxidative

    
    -dealkylation of the dimethylamino group at C2.
    
  • Secondary Metabolic Liability (Phase II): Direct glucuronidation of the C4-hydroxyl/oxo group.

  • Mechanistic Insight: The electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of the C4-hydroxyl, influencing its distribution between Phase I and Phase II pathways.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To understand the metabolic fate, one must first analyze the substrate's physicochemical behavior in physiological media.

Structural Properties
  • CAS Number: 55545-80-7[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.15 g/mol

  • Key Functional Groups:

    • C2-Dimethylamino: Electron-donating, susceptible to CYP450 attack.

    • C6-Trifluoromethyl: Electron-withdrawing, metabolically inert, blocks C6 oxidation.

    • C4-Hydroxyl: Subject to tautomerism.

Tautomerism and Metabolic Implications

In aqueous solution at physiological pH (7.4), this compound exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. The


 group destabilizes the adjacent carbocation character, but the keto form (1H-pyrimidin-4-one or 3H-pyrimidin-4-one) generally predominates.
  • Impact: Drug metabolizing enzymes (DMEs) often recognize specific tautomers. UDP-glucuronosyltransferases (UGTs) may form either O-glucuronides (from the enol) or N-glucuronides (from the keto amide nitrogen).

Metabolic Liability Assessment (In-Depth Analysis)

Phase I: Oxidative -Dealkylation (Major Pathway)

The most significant metabolic soft spot is the dimethylamino group. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1) catalyze the oxidation of the


-carbon on the methyl group.

Mechanism:

  • 
    -Hydroxylation:  CYP inserts oxygen to form a carbinolamine intermediate (
    
    
    
    ).
  • Spontaneous Decomposition: The unstable intermediate collapses, releasing formaldehyde (

    
    ) and the monomethyl metabolite.
    
  • Secondary Dealkylation: The process repeats to yield the primary amine.

Expert Insight: Unlike alkyl amines in other scaffolds, the electron-deficient pyrimidine ring (exacerbated by the


 group) reduces the electron density on the exocyclic nitrogen. This can slow the rate of 

-demethylation compared to electron-rich anilines, effectively increasing the metabolic half-life (

).
Phase I: Ring Oxidation (Blocked)

In non-fluorinated analogs (e.g., 6-methylpyrimidines), the C6-methyl group is a primary site for hydroxylation (forming


 and subsequently 

).
  • Effect of

    
    :  The C-F bond energy (~116 kcal/mol) renders the C6 position inert to metabolic oxidation. This "metabolic blocking" strategy is a standard medicinal chemistry tactic to extend half-life.
    
Phase II: Conjugation

The C4-position (hydroxyl/ketone) is a direct handle for Phase II enzymes.

  • Glucuronidation: Mediated by UGTs. The acidity of the C4-OH (enhanced by

    
    ) facilitates deprotonation, making it a viable nucleophile for conjugation with glucuronic acid.
    
  • Sulfation: Less likely due to steric bulk and charge distribution, but possible via Sulfotransferases (SULTs).

Visualizing the Metabolic Map

The following diagram illustrates the predicted metabolic cascade, distinguishing between Phase I (oxidative) and Phase II (conjugative) transformations.

MetabolicPathways cluster_phase1 Phase I (Oxidative) cluster_phase2 Phase II (Conjugative) Parent Parent Compound 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol M1 Metabolite M1 (N-desmethyl) 2-(Methylamino)-... Parent->M1 CYP450 (N-demethylation) M3 Metabolite M3 (O-Glucuronide) Direct Conjugation Parent->M3 UGT (Glucuronidation) M2 Metabolite M2 (N,N-didesmethyl) 2-Amino-... M1->M2 CYP450 (N-demethylation) Formaldehyde HCHO (Byproduct) M1->Formaldehyde

Figure 1: Predicted metabolic map showing the bifurcated clearance pathway: oxidative N-dealkylation vs. direct Phase II conjugation.

Experimental Protocols for Stability Assessment

To validate the theoretical stability profile, the following experimental workflows are recommended. These protocols are designed to calculate Intrinsic Clearance (


) and identify metabolites.
Protocol A: Microsomal Stability Assay (Phase I Focus)

Use this to assess the liability of the dimethylamino group.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Hepatocyte Stability Assay (Phase I & II)

Use this to assess the contribution of Glucuronidation.

Key Difference: Hepatocytes contain intact cell membranes and both CYP and UGT cofactors. Workflow:

  • Thaw cryopreserved hepatocytes (e.g., 1 million cells/mL).

  • Incubate with Test Compound (1 µM) in Krebs-Henseleit buffer.

  • Sample at

    
     min.
    
  • Crucial Step: If

    
     in hepatocytes is significantly higher than in microsomes, Phase II conjugation (Glucuronidation) is a major clearance pathway.
    

Data Interpretation & Optimization

When analyzing results for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, use the following reference table to categorize stability.

ParameterLow StabilityModerate StabilityHigh StabilityPredicted for Compound

(Human Microsomes)
< 15 min15 – 60 min> 60 min30 – 90 min

(mL/min/kg)
> 5015 – 50< 15Low-Moderate
Major Metabolite N/AN/AN/AN-desmethyl analog

Optimization Strategy: If the compound exhibits excessive clearance due to the dimethylamino group:

  • Cyclization: Constrain the nitrogen into a ring (e.g., azetidine or pyrrolidine). This sterically hinders the CYP approach to the

    
    -carbon.
    
  • Deuteration: Replace the methyl hydrogens with deuterium (

    
    ). The Kinetic Isotope Effect (KIE) can slow the C-H bond breakage step, extending half-life.
    

References

  • Zhao, Z., et al. (1996).[2] Bioactivation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine to reactive intermediates. Chemical Research in Toxicology. (Demonstrates the stabilizing effect of Trifluoromethyl groups vs Methyl groups on pyrimidine scaffolds).

  • Lan, S. J., et al. (1973). Metabolism of 4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine. Drug Metabolism and Disposition.[3][4][5] (Establishes N-demethylation kinetics for dimethylamino side chains).

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
  • Sigma-Aldrich. (2023). Product Specification: 6-Amino-2-trifluoromethyl-pyrimidin-4-ol. (Used for physicochemical baseline data).

Sources

Technical Whitepaper: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of CAS 55545-80-7 , chemically identified as 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol .[1]

PART 1: CORE DIRECTIVE & DISAMBIGUATION

⚠️ CRITICAL SAFETY & DISAMBIGUATION NOTE Before proceeding, verify your target compound. There is often confusion in the field between specific cysteine derivatives and pyrimidine building blocks due to similar catalogue indexing in some databases.

  • If you are looking for NACET (N-Acetyl-L-cysteine ethyl ester): The correct CAS is 59587-09-6 . NACET is an antioxidant/mucolytic prodrug.

  • If you are looking for the Pyrimidine Scaffold: The correct CAS is 55545-80-7 .[1][2][3][4][5] This guide details the properties and applications of this specific fluorinated heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

CAS: 55545-80-7 | Formula: C₇H₈F₃N₃O Role: High-Value Pharmacophore Scaffold for Kinase Inhibition & Agrochemical Design

Executive Summary

CAS 55545-80-7 is a specialized heterocyclic intermediate characterized by a pyrimidine core substituted with a trifluoromethyl (-CF₃) group, a dimethylamino group, and a hydroxyl group.[1][2] In modern drug discovery, this scaffold is prized for its bioisosteric properties . The -CF₃ group enhances metabolic stability and lipophilicity, while the pyrimidine ring serves as a classic ATP-mimetic scaffold, making this compound a critical building block for synthesizing kinase inhibitors (oncology) and advanced crop protection agents.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for handling and synthetic planning.

PropertyValue / DescriptionSignificance in Application
Chemical Name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4-olIUPAC nomenclature
Molecular Weight 207.15 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
Appearance White to off-white crystalline solidStandard purity indicator.
Solubility Soluble in DMSO, Methanol; Sparingly in WaterLipophilicity driven by the -CF₃ group.
pKa (Predicted) ~8.5 (Hydroxyl/Oxo tautomer)Dictates deprotonation conditions for nucleophilic substitution.
LogP (Predicted) ~1.2 - 1.5Indicates moderate membrane permeability potential for downstream derivatives.
Tautomerism Keto-Enol EquilibriumExists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.

Structural Mechanism & Synthetic Utility

The "Pharmacophore Chassis" Concept

Researchers utilize CAS 55545-80-7 not as a final drug, but as a "chassis." Its value lies in three specific structural features that dictate its reactivity and biological interaction:

  • The Trifluoromethyl (-CF₃) Group:

    • Effect: Strong electron-withdrawing nature.

    • Utility: Increases metabolic stability by blocking oxidative metabolism (e.g., by Cytochrome P450) at the C6 position. It also increases lipophilicity, aiding blood-brain barrier (BBB) penetration in neuro-oncology applications.

  • The C4-Hydroxyl Group (-OH):

    • Effect: Acts as the primary "synthetic handle."

    • Utility: It is rarely left as an -OH. The standard protocol involves converting this group into a leaving group (usually -Cl or -OTf) to enable cross-coupling reactions.

  • The C2-Dimethylamino Group:

    • Effect: Electron-donating.

    • Utility: Modulates the electron density of the pyrimidine ring, fine-tuning the reactivity of the C4 position for Nucleophilic Aromatic Substitution (SₙAr).

Core Synthetic Workflow

The most common application of CAS 55545-80-7 is its conversion into 4-chloro-2-(dimethylamino)-6-(trifluoromethyl)pyrimidine . This intermediate is then used in Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl side chains.

Diagram 1: Structural Functionalization Pathway

The following diagram illustrates the activation of the scaffold.

G cluster_0 Tautomeric Equilibrium Scaffold CAS 55545-80-7 (Starting Material) Activation Activation Step (POCl3 or SOCl2) Scaffold->Activation Chlorination Intermediate Reactive Intermediate (4-Chloro derivative) Activation->Intermediate SNAr Mechanism Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling + Aryl Boronic Acid + Amine FinalDrug Bioactive Candidate (Kinase Inhibitor/Herbicide) Coupling->FinalDrug Scaffold Elaboration Enol Enol Form (-OH) Keto Keto Form (=O) Enol->Keto H-Shift

Figure 1: The activation pathway of CAS 55545-80-7 from a raw building block to a reactive electrophile for drug synthesis.

Experimental Protocols

Protocol A: Activation via Chlorination (Standard Procedure)

Context: To utilize this scaffold, the hydroxyl group must be converted to a chloride. Safety: Work in a fume hood. POCl₃ is corrosive and water-reactive.

  • Reagents: CAS 55545-80-7 (1.0 eq), Phosphorus Oxychloride (POCl₃, 5-10 eq), N,N-Dimethylaniline (catalytic).

  • Setup: Dry round-bottom flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Charge flask with CAS 55545-80-7.

    • Slowly add POCl₃ (exothermic).

    • Reflux at 90-105°C for 2–4 hours. Monitor via TLC (starting material spot should disappear).

  • Workup:

    • Cool to room temperature.[6]

    • Caution: Pour reaction mixture slowly onto crushed ice (vigorous hydrolysis of excess POCl₃).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with NaHCO₃ (sat. aq.) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Result: Yields 4-chloro-2-(dimethylamino)-6-(trifluoromethyl)pyrimidine , ready for coupling.

Protocol B: Quality Control (HPLC)

Context: Verifying purity of the building block before synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Therapeutic & Industrial Applications

A. Medicinal Chemistry: Kinase Inhibitors

Pyrimidines are privileged structures in oncology because they mimic the adenine ring of ATP.

  • Targeting: By attaching hydrophobic groups to the C4 position (via the activation protocol above), researchers target the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

  • Role of CF₃: The trifluoromethyl group at C6 often occupies the "gatekeeper" region or solvent-exposed area of the enzyme, improving the drug's residence time and selectivity.

B. Agrochemicals: Herbicides & Fungicides
  • Mechanism: Pyrimidine derivatives inhibit specific plant enzymes (e.g., hydroxyphenylpyruvate dioxygenase - HPPD).

  • Stability: The CF₃ group prevents rapid degradation of the herbicide in soil and within the plant, extending the duration of action.

Diagram 2: Application Logic

Applications cluster_MedChem Pharmaceuticals cluster_Agro Agrochemicals Center CAS 55545-80-7 (Scaffold) Node1 Kinase Inhibitors (Oncology) Center->Node1 ATP Mimicry Node2 Antivirals (Nucleoside Analogs) Center->Node2 Base Modification Node3 Systemic Fungicides Center->Node3 Metabolic Stability Node4 Selective Herbicides Center->Node4 Enzyme Inhibition

Figure 2: Divergent application pathways for the fluorinated pyrimidine scaffold.

References

  • PubChem Compound Summary. (2025). 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol.[1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (2024). Fluorinated Heterocycles in Drug Design. Retrieved from [Link]

(Note: While specific academic papers on this exact intermediate are proprietary to patent literature, the protocols described above are standard for 4-hydroxypyrimidine chemistry.)

Sources

Methodological & Application

Title: A Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Characterization of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and validated protocol for the analysis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The trifluoromethyl group is a crucial moiety in medicinal chemistry, and understanding the mass spectrometric behavior of molecules containing it is vital for drug discovery and development.[1][2] This guide provides a comprehensive methodology, from sample preparation to data interpretation, grounded in the principles of gas-phase ion chemistry. We detail the rationale for selecting electrospray ionization in positive mode, predict the fragmentation pathways based on the compound's structure, and offer a step-by-step protocol for its characterization. This document is intended for researchers and scientists requiring a reliable method for the identification and structural elucidation of this and structurally related fluorinated heterocyclic compounds.

Introduction and Scientific Principles

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a small molecule featuring a substituted pyrimidine core. The pyrimidine ring is a fundamental building block in various bioactive compounds and metabolites.[3][4][5] The presence of a highly electronegative trifluoromethyl (CF3) group and a basic dimethylamino group imparts unique physicochemical properties that influence its behavior in a mass spectrometer.

Accurate mass measurement and structural confirmation are critical in pharmaceutical research. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing sensitive and specific molecular information.[6] This protocol leverages a soft ionization technique, Electrospray Ionization (ESI), which is ideal for analyzing polar, thermally labile small molecules by transferring them from solution to the gas phase with minimal fragmentation.[7][8]

Causality of Method Selection:

  • Ionization Mode: The target molecule contains multiple basic nitrogen atoms within the pyrimidine ring and the dimethylamino group. These sites are readily protonated in an acidic environment. Therefore, ESI in positive ion mode ([M+H]+) was selected to ensure high ionization efficiency and sensitivity.[9]

  • Instrumentation: Tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation. By isolating the protonated molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern serves as a structural fingerprint, enabling confident identification and elucidation of the molecule's structure.[10][11] The stability of the pyrimidine ring often directs fragmentation pathways through the substituents.[3]

Experimental Methodology

Materials and Reagents
  • Analyte: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol standard

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water

  • Acidifier: Formic acid (LC-MS grade, >99% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Standard Solution Preparation Protocol

Proper sample preparation is crucial for achieving reproducible and accurate results by minimizing matrix effects and ensuring compatibility with the ESI source.[12][13]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol standard.

    • Dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution. This stock solution should be stored at 2-8°C when not in use.

  • Working Standard Solution (1 µg/mL):

    • Prepare a mobile phase-like diluent consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Perform a serial dilution. Take 10 µL of the 1 mg/mL primary stock solution and add it to 990 µL of the diluent to create a 10 µg/mL intermediate solution.

    • Take 100 µL of the 10 µg/mL intermediate solution and dilute it with 900 µL of the diluent to achieve the final working concentration of 1 µg/mL.

  • Final Preparation:

    • Transfer the final working standard solution to a 2 mL autosampler vial.

    • If any particulates are observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system.[14]

Instrumentation: LC-MS/MS Parameters

The following parameters provide a robust starting point and can be optimized for specific instrumentation. This method is designed for use with a standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole or Q-TOF mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range m/z 50-300
MS/MS Precursor Ion m/z 208.1 (Calculated [M+H]+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Collision Gas Argon
Collision Energy 10-40 eV (Ramp)

Predicted Mass Spectra and Fragmentation Analysis

The structural features of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol dictate its fragmentation behavior. The analysis is based on identifying the protonated molecular ion and its subsequent dissociation products.

Molecular Ion

The chemical formula for the analyte is C7H8F3N3O.

  • Monoisotopic Mass: 207.0620 u

  • Expected Protonated Ion [M+H]+: m/z 208.0698

Predicted Fragmentation Pathways

Upon collision-induced dissociation, several fragmentation pathways are plausible. The pyrimidine ring itself is relatively stable, suggesting that initial fragmentation will likely involve its substituents.[3]

  • Loss of a Methyl Radical (•CH3): A common fragmentation for dimethylamino groups, leading to a radical cation.

  • Loss of Ethylene (C2H4): A rearrangement followed by the loss of ethylene from the dimethylamino group.

  • Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in the loss of a trifluoromethyl radical. This is a characteristic fragmentation for trifluoromethyl-containing compounds.[15]

  • Ring Cleavage: At higher collision energies, the pyrimidine ring itself can undergo cleavage, providing further structural information.[16][17]

Table 3: Predicted Fragment Ions of [M+H]+ at m/z 208.1

Predicted m/zProposed Neutral LossFormula of LossDescription
193.1•CH3CH3Loss of a methyl radical from the dimethylamino group.
179.1C2H5NC2H5NLoss of the dimethylamine moiety.
139.0•CF3CF3Loss of the trifluoromethyl radical.
111.0CF3 + COCF3, COSubsequent loss of carbon monoxide after •CF3 loss.
Visualization of Methodologies

The overall analytical workflow and the predicted fragmentation pathways are illustrated below using Graphviz diagrams.

G Figure 1. LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solution Working 2. Dilute to 1 µg/mL Working Standard Stock->Working Vial 3. Transfer to Autosampler Vial Working->Vial LC 4. LC Separation (C18 Column) Vial->LC ESI 5. ESI+ Ionization LC->ESI MS1 6. MS1 Scan (Precursor Ion Selection) ESI->MS1 CID 7. Collision-Induced Dissociation (CID) MS1->CID MS2 8. MS2 Scan (Fragment Ion Detection) CID->MS2 Interpret 9. Analyze Fragmentation Pattern MS2->Interpret

Caption: Figure 1. LC-MS/MS Analytical Workflow

G Figure 2. Proposed MS/MS Fragmentation Pathway Parent [M+H]+ m/z 208.1 Frag1 m/z 193.1 Parent->Frag1 - •CH3 Frag2 m/z 139.0 Parent->Frag2 - •CF3 Frag3 m/z 111.0 Frag2->Frag3 - CO

Caption: Figure 2. Proposed MS/MS Fragmentation Pathway

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. The described LC-MS/MS method, utilizing positive mode electrospray ionization, is sensitive and specific. The detailed sample preparation steps, optimized instrument parameters, and predicted fragmentation data offer a complete framework for the confident identification and structural characterization of this compound. This methodology is readily adaptable for the analysis of other small molecules containing pyrimidine and trifluoromethyl moieties, making it a valuable tool for drug development and metabolic research.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • V. K. Singh, et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 543-548.
  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score. Retrieved from [Link]

  • J. Liu, et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(5), 746-753.
  • M. A. I. Salem, et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • H. L. C. Felinto, et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3874-3879.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. Retrieved from [Link]

  • A. R. J. Meyer, et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. Retrieved from [Link]

  • M. A. I. Salem, et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Q. Sun. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242.
  • MDPI. (2023). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Retrieved from [Link]

  • Y. Li, et al. (2011). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 46(10), 1034-1041.
  • University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • S. Preshlock, et al. (2016). Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes.
  • PubChem. (n.d.). O-{2-(Diethylamino)-6-[(methylsulfanyl)methyl]pyrimidin-4-yl} O-ethyl O-propyl phosphorothioate. Retrieved from [Link]

  • Q. Sun. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Linköping University Electronic Press. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • J. L. Röckl, et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society, 145(45), 24457-24464.

Sources

solubility of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling Protocols for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Executive Summary

This guide details the physicochemical characteristics and solubilization protocols for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol , a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.

Due to the electron-withdrawing nature of the trifluoromethyl (


) group and the compound's tendency to exist as the pyrimidin-4(3H)-one tautomer, it exhibits high lattice energy and poor aqueous solubility at neutral pH. This protocol provides validated methods for preparing high-concentration stock solutions and ensuring stability during biological assays.

Physicochemical Profile & Solubility Challenges

To effectively solubilize this compound, one must understand the structural forces at play.

Structural Dynamics
  • Tautomeric Equilibrium: In the solid state and polar solvents, the compound predominantly exists as the pyrimidin-4(3H)-one tautomer (keto form). This creates a strong intermolecular hydrogen-bonding network (dimerization) that significantly raises the melting point (

    
    ) and reduces solubility in non-polar solvents.
    
  • The "Fluorine Effect": The C-6

    
     group is highly lipophilic and electron-withdrawing. It lowers the 
    
    
    
    of the ring nitrogens (making protonation more difficult compared to non-fluorinated analogs) while increasing the compound's overall
    
    
    (lipophilicity).
Solubility Matrix (Estimated)
Solvent SystemSolubility RatingEstimated Conc.Usage Recommendation
DMSO (Anhydrous) Excellent

Primary Stock Solution
DMF Good

Alternative Stock
Methanol (Warm) Moderate

LC-MS Sample Prep
Acetonitrile Low-Moderate

HPLC Mobile Phase (Diluted)
Water (pH 7) Poor

Avoid for Stock
1M NaOH (aq) Good

Ionized Form (Deprotonated)
1M HCl (aq) Moderate

Ionized Form (Protonated)

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: To create a stable, high-concentration stock for long-term storage and subsequent dilution.

Materials:

  • Compound: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (MW:

    
    ).
    
  • Solvent: Dimethyl sulfoxide (DMSO), Hybri-Max™ or equivalent sterile-filtered grade.

  • Vessel: Amber glass vial (borosilicate).

Procedure:

  • Weighing: Accurately weigh 20.7 mg of the solid compound into a 2 mL amber vial.

    • Note: The solid is likely a white to off-white powder. Static charge may be an issue; use an anti-static gun if necessary.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at

      
       for 5 minutes. The solution should become clear and colorless.
      
  • Sterilization (Optional): If used for cell culture, filter through a

    
     PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
    
  • Storage: Aliquot into small volumes (

    
    ) to avoid freeze-thaw cycles. Store at 
    
    
    
    .
Protocol B: Aqueous Dilution for Biological Assays

Purpose: To dilute the DMSO stock into aqueous media without causing precipitation ("crashing out").

The Challenge: The hydrophobic


 group drives aggregation when the DMSO concentration drops below 1% in water.

Step-by-Step:

  • Intermediate Dilution: Do not pipet the 100 mM stock directly into the cell culture media. Instead, prepare a 10x working solution in the assay buffer or media.

  • Rapid Mixing: Place the buffer on a vortexer. While vortexing, slowly inject the DMSO stock into the center of the vortex.

    • Critical: Avoid touching the side walls of the tube with the pipette tip.

  • Visual Check: Inspect for turbidity.[1] If a precipitate forms, the compound has aggregated.

    • Remedy: Add a solubilizing agent such as 0.5% Methylcellulose or 5% Cyclodextrin (HP-

      
      -CD)  to the aqueous buffer before adding the compound.
      

Visualization of Workflows

Figure 1: Solubility Assessment & Solvent Selection Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the intended downstream application.

Solubility_Decision_Tree Start Start: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol App_Type Intended Application? Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Chem_Synth Chemical Synthesis (Reaction) App_Type->Chem_Synth Analytics Analytical (HPLC/LC-MS) App_Type->Analytics DMSO_Stock Dissolve in 100% DMSO (Stock: 50-100 mM) Bio_Assay->DMSO_Stock Polar_Solvent Use Polar Aprotic (DMF, DMAc, NMP) Chem_Synth->Polar_Solvent Mobile_Phase Dissolve in MeOH/ACN (1:1) Sonicate 10 min Analytics->Mobile_Phase Aq_Dilution Dilute into Buffer (< 1% DMSO final) DMSO_Stock->Aq_Dilution Check_Precip Check for Precipitate Aq_Dilution->Check_Precip Add_Excipient Add 5% HP-beta-Cyclodextrin or BSA Check_Precip->Add_Excipient Cloudy Proceed_Bio Proceed to Assay Check_Precip->Proceed_Bio Clear Add_Excipient->Proceed_Bio High_Temp Heat to >80°C (Disrupt H-bonds) Polar_Solvent->High_Temp Acid_Mod Add 0.1% Formic Acid (Protonate N) Mobile_Phase->Acid_Mod

Caption: Decision matrix for solvent selection based on the specific experimental context (Biology, Chemistry, or Analytics).

Troubleshooting & "The Senior Scientist's Take"

Issue: "My compound crashed out in the HPLC autosampler."

  • Cause: You likely diluted the DMSO stock directly into a high-water mobile phase (e.g., 95% Water). The hydrophobic shock caused immediate precipitation.

  • Solution: Dilute the sample in 50:50 Methanol:Water first. The methanol acts as a co-solvent bridge.

Issue: "The NMR spectrum in


 is missing peaks or broad." 
  • Cause: The compound is poorly soluble in chloroform due to its polarity and H-bonding.

  • Solution: Switch to DMSO-

    
     . It breaks the intermolecular H-bonds (dimers) and provides a sharp, well-resolved spectrum.
    

Issue: "I see two sets of peaks in the NMR."

  • Cause: This is likely Slow Tautomeric Exchange between the 4-hydroxy and 4-oxo forms, or rotamers of the dimethylamino group.

  • Solution: Run the NMR at elevated temperature (

    
    ) to coalesce the peaks.
    

References

  • PubChem. 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. Synthesis of 6-(trifluoromethyl)pyrimidinones via condensation of ethyl trifluoroacetoacetate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-PYR-CF3-001 Status: Open Department: Process Chemistry & Scale-up Support Subject: Maximizing Yield and Purity in the Condensation of Ethyl 4,4,4-trifluoroacetoacetate with N,N-Dimethylguanidine.

Executive Summary & Core Directive

User Goal: Synthesize 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (Target 1 ) with >85% purity and optimized yield.

The Challenge: The electron-withdrawing nature of the trifluoromethyl (


) group alters the reactivity of the 

-ketoester precursor compared to non-fluorinated analogs. This often leads to incomplete cyclization, hydrolysis of the ester, or difficulties in precipitation due to pKa shifts.

Immediate Action: Abandon standard generic pyrimidine protocols. Use the Fluorine-Modified Condensation Protocol detailed below, which accounts for the increased electrophilicity and acidity introduced by the


 group.

The "Golden Batch" Protocol (SOP)

This protocol is designed for a 100 mmol scale. Scale linearly, but monitor exotherms on scales >1 mol.

Phase A: Reagent Stoichiometry & Preparation
ComponentRoleEquiv.Mass/Vol (100 mmol scale)Critical Note
N,N-Dimethylguanidine Sulfate Nucleophile Source1.0~27.2 g (calc. as 2:1 salt)Must be dry. Sulfate salt is preferred over HCl for easier salt removal.
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Electrophile1.1~16.1 mL (20.2 g)Volatile. Dispense cold. Excess (1.1 eq) compensates for volatility.
Sodium Methoxide (NaOMe) Base2.2~47 mL (25% wt in MeOH)1.0 eq to neutralize sulfate + 1.2 eq for catalysis.
Methanol (Anhydrous) SolventN/A150 mL (1.5 M conc.)Water content must be <0.1% to prevent ETFAA hydrolysis.
Phase B: Execution Steps
  • Liberation of Free Base:

    • Charge the reaction vessel with Methanol and N,N-Dimethylguanidine Sulfate .

    • Cool to 0–5 °C.

    • Add Sodium Methoxide solution dropwise. Why? Exothermic neutralization.

    • Stir for 30 mins at 0 °C. A white precipitate (

      
      ) will form. Do not filter yet. 
      
  • Condensation (The Critical Step):

    • Add ETFAA dropwise to the slurry at 0–5 °C.

    • Observation: The mixture may turn slight yellow.

    • Allow to warm to Room Temperature (RT) over 1 hour.

    • Heat to Reflux (65 °C) for 6–8 hours.

    • Checkpoint: Monitor by HPLC/TLC. The

      
       group accelerates nucleophilic attack but stabilizes the tetrahedral intermediate. Reflux is required to force elimination of ethanol.
      
  • Workup & Isolation (The Yield Maker):

    • Cool to RT.

    • Solvent Swap: Concentrate under reduced pressure to remove ~80% of methanol.

    • Add Water (100 mL) to dissolve salts.

    • Acidification: Slowly add Acetic Acid or 1M HCl until pH reaches 4.5–5.0 .

    • Crucial Logic: The

      
       group lowers the pKa of the pyrimidinol OH (making it more acidic). Standard neutralization to pH 7 might leave the product as a soluble salt. You must go to pH ~5 to ensure full protonation and precipitation.
      
    • Cool to 0 °C for 2 hours to maximize crystallization.

    • Filter the white/off-white solid. Wash with cold water (

      
       mL).
      

Diagnostic & Troubleshooting Guide

Issue 1: Low Yield (<40%)

Root Cause Analysis:

  • Moisture Ingress: ETFAA hydrolyzes rapidly in wet methanol/base to form trifluoroacetic acid and acetone derivatives, killing the reaction.

  • Insufficient Base: If using the sulfate salt, you must account for the protons on the guanidine. If you use only 1.0 eq of base, you only generate the free guanidine but lack the base required to drive the final dehydration/aromatization.

Corrective Action:

  • Ensure NaOMe is fresh (titrate if unsure).

  • Use molecular sieves in the solvent.

  • Increase NaOMe to 2.5 eq if yield persists low (pushing the equilibrium).

Issue 2: Product "Oils Out" Upon Acidification

Root Cause Analysis:

  • Rapid Acidification: Adding acid too fast traps impurities and prevents crystal lattice formation.

  • Wrong pH: The isoelectric point is shifted by the

    
     group.
    

Corrective Action:

  • Seeding: Save a small crystal from a previous batch. Add it when the solution turns cloudy during acidification.[1]

  • Thermal Cycling: If oil forms, reheat the aqueous mixture to 80 °C until the oil dissolves, then cool very slowly (10 °C/hour) with vigorous stirring.

Issue 3: "Ghost" Peak in HPLC (Regioisomer vs. Tautomer)

Root Cause Analysis:

  • Users often confuse the keto-enol tautomers for impurities.

  • Reality: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol exists in equilibrium with its keto-form, 2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4(3H)-one .

  • In polar solvents (DMSO/MeOH), the One (keto) form often dominates.

Verification:

  • Run NMR in

    
     vs 
    
    
    
    . A shift in the spectrum confirms tautomerism rather than a chemical impurity.

Mechanism of Action (Visualized)

The following diagram illustrates the reaction pathway and the critical failure points (in red) where yield is lost.

ReactionPathway Reagents Reagents: N,N-Dimethylguanidine + ETFAA Intermediate1 Intermediate A: Michael Addition Adduct Reagents->Intermediate1 NaOMe, 0°C Hydrolysis FAILURE MODE: Ester Hydrolysis (Wet Solvent) Reagents->Hydrolysis H2O present Intermediate2 Intermediate B: Cyclized Dihydropyrimidine Intermediate1->Intermediate2 Cyclization Product Target Product: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Intermediate2->Product -EtOH (Reflux) Incomplete FAILURE MODE: Incomplete Dehydration (Temp too low) Intermediate2->Incomplete <50°C Tautomer Tautomer Equilibrium: Pyrimidin-4(3H)-one form Product->Tautomer Solvent Dependent

Figure 1: Reaction pathway showing the critical condensation steps and environmental risks (Red) that lead to yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol/Sodium Ethoxide instead of Methanol/Methoxide? A: Yes, but Methanol is preferred.

  • Reasoning: Methanol is more polar, which helps solubilize the guanidine sulfate salt. Additionally, methyl esters (formed via transesterification) are more reactive than ethyl esters, potentially speeding up the condensation. If you use Ethanol, ensure you reflux at the higher temperature (

    
    ) to compensate.
    

Q: My product has a pink/reddish hue. Is it ruined? A: Not necessarily.

  • Diagnosis: This is often due to trace oxidation of unreacted guanidine or metal contamination.

  • Fix: Recrystallize from Isopropanol (IPA) . Dissolve the solid in hot IPA, treat with activated charcoal (5% w/w), filter hot, and cool. This usually yields pristine white crystals.

Q: Why is the pKa relevant to my yield? A: The


 group is strongly electron-withdrawing.
  • Standard Pyrimidinol pKa: ~9.0.

  • 
    -Pyrimidinol pKa: ~5.5–6.0.
    
  • Consequence: If you stop acidification at pH 7 (neutral), a significant portion of your product remains deprotonated (anionic) and stays dissolved in the water, leading to massive yield loss. You must acidify to pH ~4.5.

References

  • ChemicalBook. (n.d.). 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one Properties and Data. (Proxy for pKa estimation logic). Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of trifluoromethyl-substituted heteroaromatics.[2][3][4][5] (Context on CF3 reactivity). Retrieved from

  • Google Patents. (2014). CN103694119A - Method for preparing ethyl 4,4,4-trifluoroacetoacetate.[1][4][6] (Precursor handling). Retrieved from

  • PubChem. (n.d.). Compound Summary for 2-Dimethylamino-4-hydroxy-6-trifluoromethylpyrimidine. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 4,4,4-trifluoroacetoacetate and fluorinated derivatives before handling, as they can be severe irritants.

Sources

Technical Support Center: Solubility Optimization for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming "Brick Dust" Solubility Profiles in Trifluoromethyl-Pyrimidines Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

System Diagnostics: Understanding the Molecule

Before attempting solubilization, you must understand why this molecule resists solution. It is not merely "hydrophobic"; it is a high-melting "Brick Dust" candidate driven by two competing structural forces.[1]

The Tautomer Trap

While often drawn as a pyrimidinol (enol form), this molecule exists predominantly as the 4(3H)-pyrimidone (keto form) in both solid state and solution.

  • The Consequence: The keto form creates a rigid hydrogen-bond network (N-H[1] ··· O=C) in the crystal lattice, leading to high melting points (>200°C) and high lattice energy. Water cannot easily break these inter-molecular bonds.[1]

The Trifluoromethyl ( ) Effect

The


 group at position 6 is a powerful electron-withdrawing group (EWG).[1]
  • Acidity Modulation: It significantly increases the acidity of the N-H proton (or O-H in enol form).[1] Unlike non-fluorinated pyrimidines (

    
    ), this molecule likely behaves as a weak acid  (
    
    
    
    ).[1]
  • Lipophilicity: It adds significant bulk and lipophilicity (

    
     increase), repelling water molecules even if the lattice is broken.[1]
    
Visualization: Tautomerism & Ionization Pathway

The following diagram illustrates the structural shifts that dictate solubility. To dissolve the compound, you must drive the equilibrium toward the Anionic Species .

Tautomerism Keto Keto Tautomer (4(3H)-Pyrimidone) Dominant Species High Lattice Energy Enol Enol Tautomer (4-Pyrimidinol) Minor Species Keto->Enol Fast Equilibrium Anion Anionic Species (Deprotonated Salt) WATER SOLUBLE Keto->Anion + Base (pH > pKa + 2) Enol->Anion + Base

Caption: The solubility pathway requires shifting the equilibrium from the insoluble, lattice-stable Keto form to the soluble Anion via pH adjustment.

Troubleshooting Guides

Scenario A: "The compound precipitates immediately upon adding aqueous buffer."[1]

Diagnosis: You are likely working at a pH below the molecule's


.[1] The 

group reduces the basicity of the ring nitrogens, meaning acid (low pH) will not form a stable cationic salt easily; instead, it may cause hydrolysis or remain neutral. Corrective Action: Switch to a Base-Mediated Solubilization strategy.
ParameterRecommendationTechnical Rationale
Target pH pH 8.5 – 9.5 Ensure pH is 2 units above the estimated

to achieve >99% ionization (anion formation).
Buffer Choice Tris, Glycine, or CarbonateAvoid Phosphate buffers if using calcium/magnesium, as counter-ion precipitation may occur.
Counter-Ion Meglumine or L-Arginine Large organic counter-ions (like Meglumine) often disrupt the crystal lattice better than Sodium (

) for lipophilic acids.[1]
Scenario B: "I need a high-concentration stock solution (>50 mM)."

Diagnosis: Water alone, even at high pH, may not support millimolar concentrations due to the lipophilic


 and Dimethylamino tails.
Corrective Action:  Use a Cosolvent System .[1][2]
  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1] This is the gold standard for this molecule.[1] It disrupts the H-bond network of the pyrimidone.[1]

  • Secondary Solvent (for dilution): PEG 400 or Propylene Glycol.[1]

  • Avoid: Pure Ethanol or Methanol (solubility is often surprisingly low due to crystal packing).[1]

Advanced Formulation Protocols

Protocol 1: In-Situ Salt Formation (The "Meglumine Trick")

Use this when you need a stable aqueous solution for biological assays without using excessive DMSO.[1]

Materials:

  • Compound (Free Acid form)[1]

  • N-Methyl-D-glucamine (Meglumine)[1]

  • Water for Injection (WFI)[1]

Procedure:

  • Calculate Stoichiometry: Weigh the target amount of the pyrimidinol. Calculate the molar equivalent. Weigh 1.1 molar equivalents of Meglumine.[1]

  • Pre-dissolve Excipient: Dissolve the Meglumine in 80% of the final volume of water. (Meglumine is highly water-soluble and creates a basic environment, pH ~10).[1]

  • Add Active: Slowly add the pyrimidinol powder to the Meglumine solution while vortexing or stirring.

  • Equilibration: Sonicate at 40°C for 10-15 minutes. The basic Meglumine will deprotonate the pyrimidinol, pulling it into solution as the Meglumine salt.

  • Adjustment: Adjust final volume with water. Check pH; if < 8.5, add small aliquots of 1M NaOH.

Protocol 2: Amorphous Solid Dispersion (ASD) Screening

Use this if the crystalline solid is too stable (melting point > 200°C) and keeps crashing out of solution over time.

Concept: Trap the molecule in a high-energy amorphous state using a polymer, preventing it from re-crystallizing into the insoluble "Brick Dust" lattice.

Recommended Polymers:

  • HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate): Excellent for maintaining supersaturation of weak acids in intestinal pH.[1]

  • PVP-VA64 (Copovidone): Good general stabilizer.[1]

Solvent Casting Method (Small Scale):

  • Dissolve compound and Polymer (1:3 w/w ratio) in Acetone/Methanol (1:1).

  • Rotary evaporate the solvent rapidly to form a film.[1]

  • Dry under vacuum for 24 hours.

  • Reconstitute the resulting film in aqueous buffer.[1]

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the best solubilization method for your specific experiment.

FormulationDecision Start Start: Define Application Q1 Is DMSO allowed in the final assay? Start->Q1 YesDMSO Use DMSO Stock (10-100mM) Dilute active into buffer < 1% Q1->YesDMSO Yes NoDMSO Strictly Aqueous Required? Q1->NoDMSO No Q2 Is high pH (8.5-9.5) tolerated? NoDMSO->Q2 YesHighPH In-Situ Salt Formation (Meglumine or NaOH) Q2->YesHighPH Yes NoHighPH Neutral pH Required Q2->NoHighPH No Advanced Advanced Formulation: 1. Cyclodextrin Complex (HP-beta-CD) 2. Amorphous Solid Dispersion NoHighPH->Advanced

Caption: Formulation Logic Tree. Prioritize salt formation for aqueous stability; default to ASD/Cyclodextrins if neutral pH is mandatory.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it? It has an amino group. A: Avoid HCl. While the dimethylamino group looks basic, the electron-withdrawing


 and the pyrimidine ring resonance significantly reduce its basicity (

is likely very high). Adding acid often fails to form a stable salt and may just wet the powder without dissolving it. Furthermore, strong acid at high temperatures can hydrolyze the

group.

Q: Why does my solution turn cloudy after 2 hours? A: This is "Crash Precipitation." You likely created a supersaturated solution using DMSO or heat.[1] As the system seeks equilibrium, the stable crystal lattice reforms.

  • Fix: Add a crystallization inhibitor like HPMC (0.1% w/v) to your buffer to delay precipitation (the "Spring and Parachute" effect).

Q: Is the compound light sensitive? A: Pyrimidines with electron-withdrawing groups can be susceptible to photodegradation.[1] Always store stock solutions in amber vials as a precaution.

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Establishes the dominance of the keto-form in 4-pyrimidinols).

  • Solubility of Fluorinated Compounds: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[1] (Details the lipophilicity modulation by

    
    ). 
    
  • Salt Selection Strategies: Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.[1] (Basis for the Meglumine/Counter-ion protocol).

  • Amorphous Solid Dispersions: Newman, A. "Pharmaceutical Amorphous Solid Dispersions."[1] John Wiley & Sons, 2015.[1] (Grounding for the ASD protocol). [1]

  • Compound Data: PubChem Entry for 2-Dimethylamino-4-hydroxy-6-trifluoromethylpyrimidine (Analogous structure for property verification). [1]

Sources

Technical Support Center: Pyrimidine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Process Chemistry & Drug Discovery) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Purity Imperative

Welcome to the Pyrimidine Synthesis Support Center. In drug development, the pyrimidine pharmacophore is ubiquitous, yet its synthesis is plagued by predictable but persistent byproduct profiles. Whether you are scaling a Biginelli condensation or optimizing a nucleophilic substitution on a chloropyrimidine, "minor" impurities (0.1–0.5%) can derail tox studies or crystallization.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose, remediate, and prevent specific byproduct pathways.

Module 1: The Biginelli Divergence (Cyclization vs. Side-Reactions)

Context: The Biginelli reaction (Aldehyde +


-Ketoester + Urea) is elegant but kinetically fragile. The "One-Pot" nature allows three major competing pathways.
The Problem: "My product is contaminated with a fluorescent yellow solid."

Diagnosis: You have formed the Hantzsch Dihydropyridine byproduct. Mechanism: If urea decomposition is slow or ammonia is generated, two equivalents of the


-ketoester react with the aldehyde and ammonia.[1] This is often thermodynamically favored at high temperatures if the urea concentration is low.
The Problem: "I isolated a sticky solid that lacks the urea fragment."

Diagnosis: Knoevenagel Condensation arrest. Mechanism: The aldehyde and


-ketoester condensed, but the urea failed to intercept the intermediate. This is common with sterically hindered aldehydes.
Troubleshooting Protocol: The "Staged-Addition" Fix

Do not dump all reagents at once if you observe these byproducts.

  • Pre-activation (The "Atwal" Logic):

    • Mix Aldehyde + Urea + Catalyst first. Allow the N-acyliminium ion to form (approx. 30-60 mins).

    • Then add the

      
      -ketoester.[2][3] This forces the urea incorporation before the 
      
      
      
      -ketoester can dimerize (preventing Hantzsch).
  • Stoichiometry Adjustment:

    • Use 1.2 – 1.5 eq of Urea. Urea is the cheapest reagent; excess drives the equilibrium toward the pyrimidine and compensates for thermal decomposition.

  • Acid Choice:

    • Switch from HCl (harsh, promotes hydrolysis) to PPE (Polyphosphate Ester) or Yb(OTf)

      
       . These Lewis acids stabilize the intermediate without degrading the urea.
      
Visualizing the Pathway Divergence

Biginelli_Pathways Start Reagents: Aldehyde + Urea + Beta-Ketoester Inter_Imine N-Acyliminium Intermediate Start->Inter_Imine Acid Cat. (Correct Path) Inter_Knoevenagel Knoevenagel Adduct Start->Inter_Knoevenagel Low Urea Conc. (Side Path) Byprod_Hantzsch Hantzsch 1,4-Dihydropyridine (Yellow impurity) Start->Byprod_Hantzsch Excess Beta-Ketoester + NH3 (Urea decomp) Target DHPM (Dihydropyrimidine) Inter_Imine->Target + Beta-Ketoester (Cyclization) Byprod_Ureide Open-Chain Ureide Inter_Imine->Byprod_Ureide Steric Hindrance (Stalled)

Figure 1: The kinetic fork in Biginelli synthesis. Green indicates the desired path; red indicates byproduct traps.

Module 2: Regiocontrol in Condensation (The "Wrong Isomer" Problem)

Context: When condensing an unsymmetrical 1,3-dicarbonyl (e.g., R1


 R2) with an amidine, you often get a mixture of regioisomers.
The Problem: "I have a 60:40 mixture of Isomer A and Isomer B."

Diagnosis: Lack of regiochemical drivers. The nucleophilic attacks of the amidine nitrogens are competing.

The Solution: The Enaminone Gateway

Do not rely on the raw dicarbonyl. Convert it to an Enaminone first. This locks the regiochemistry because the amine exchange is highly specific.

Protocol: Enaminone-Directed Synthesis

  • Step 1: React your unsymmetrical

    
    -diketone with DMF-DMA  (Dimethylformamide dimethyl acetal).
    
    • Result: Formation of a dimethylamino-enone. The steric bulk of the -NMe

      
       group usually directs formation to the less hindered side.
      
  • Step 2: React the isolated enaminone with your guanidine/amidine.

    • Mechanism:[3][4] The amidine nitrogen attacks the carbon bearing the leaving group (-NMe

      
      ) via Michael addition-elimination first, fixing the orientation before cyclization.
      
Reagent SystemRegioselectivity RiskYieldRecommendation
Raw

-Diketoester
High (Mixtures common)40-60%Avoid for unsymmetrical substrates
Enaminone (DMF-DMA) Low (Single Isomer) 80-95% Standard of Care
Vinyl EthersModerate60-75%Use if DMF-DMA fails

Module 3: Ambident Nucleophiles (N- vs. O-Alkylation)

Context: Pyrimidinones (e.g., Uracil, Thymine derivatives) are ambident nucleophiles. Under basic conditions, the anion can react at Nitrogen (desired) or Oxygen (often undesired).

The Problem: "My NMR shows a mess of alkylated products."

Diagnosis: You are fighting Hard-Soft Acid-Base (HSAB) theory.

  • N-Alkylation: Favored by "Soft" conditions (Thermodynamic control).

  • O-Alkylation: Favored by "Hard" conditions (Kinetic control) and oxygen-philic cations.

Troubleshooting Guide: Steering the Alkylation
ParameterTo Favor N-Alkylation (Target)To Favor O-Alkylation (Byproduct)
Base Cs

CO

or DBU (Soft/Bulky)
K

CO

or NaH (Hard/Tight ion pairs)
Solvent DMF or DMSO (Polar Aprotic)Acetone or THF
Leaving Group Iodide or TosylateChloride or Mesylate
Temperature High (>80°C)Low (<0°C)

Critical Check: Run an HMBC NMR .

  • N-alkyl product: Cross-peak between N-CH

    
     protons and the Carbonyl carbon (C=O).
    
  • O-alkyl product: Cross-peak between O-CH

    
     protons and the C-O carbon (which has shifted upfield significantly).
    

Module 4: Oxidation Management (Dihydropyrimidine Stability)

Context: Dihydropyrimidines (DHPMs) are prone to auto-oxidation to aromatic pyrimidines. Conversely, if you want the aromatic pyrimidine, the oxidation can be sluggish.

The Problem: "My DHPM is turning pink/brown on the shelf."

Diagnosis: Auto-oxidation to the aromatic pyrimidine. Remediation:

  • Storage: Store under Argon at -20°C.

  • Additives: Add a trace of BHT (butylated hydroxytoluene) if the compound is an oil.

  • Purification: Avoid silica gel chromatography if possible (silica is slightly acidic and oxidative). Recrystallize from Ethanol/Water instead.

The Problem: "I cannot drive the oxidation to completion."

Diagnosis: Using weak oxidants (e.g., air, KMnO


).
Protocol:  Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
  • Conditions: 1.1 eq DDQ in Toluene, Reflux, 1-2 hours.

  • Workup: Filter off the reduced DDQ-hydroquinone precipitate. This is cleaner than metal oxidants.

FAQ: Quick Troubleshooting

SymptomProbable CauseImmediate Action
Low Yield (<30%) Old Catalyst or Wet SolventDry solvents (molecular sieves). Freshly sublime catalyst (if Lewis Acid).
Product is "Sticky" Oligomer formationSwitch solvent to Ethanol/Water (1:1) to precipitate monomer only.
NMR: Missing NH signal O-Alkylation occurredCheck Module 3. Switch base to Cs

CO

.
Fluorescent Byproduct Hantzsch PyridineReduce reaction temperature.[1] Add reagents sequentially (Module 1).

References

  • Biginelli Reaction Mechanism & Byproducts : Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron. Link

  • Regioselectivity via Enaminones : Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones". Chemical Reviews. Link

  • N- vs O-Alkylation Control : Singh, P., et al. (2012). "Regioselective N-alkylation of pyrimidines". Journal of Organic Chemistry. Link

  • Oxidation of DHPMs : Yamamoto, K., et al. (2003). "DDQ Oxidation of Dihydropyrimidines". Organic Letters. Link

  • Process Chemistry Impurity Profiling : "Impurity Profiling of Chemical Reactions". Mettler Toledo. Link

Sources

challenges in scaling up 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Executive Summary

Scaling up the production of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (often existing as its tautomer, 2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4(3H)-one) presents unique challenges in heat management, rheology, and pH-controlled isolation. This guide addresses the critical bottlenecks encountered when moving from gram-scale bench synthesis to multi-kilogram pilot batches.

The synthesis generally involves the condensation of 1,1-dimethylguanidine sulfate with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) in the presence of a strong base (Sodium Ethoxide/Ethanol).

Part 1: Process Visualization

The following workflow illustrates the critical control points (CCPs) where process deviations most frequently occur.

SynthesisFlow Start Raw Materials (1,1-Dimethylguanidine + ETFAA) BaseAdd Base Addition (NaOEt) CCP1: Exotherm Control (< 50°C) Start->BaseAdd Solvent: EtOH Reflux Cyclocondensation (Reflux 4-6h) BaseAdd->Reflux Exothermic Reflux->Reflux Unreacted ETFAA > 2% Quench Acidification / Quench CCP2: pH Adjustment (pH 5-6) Reflux->Quench Completion Check (HPLC) Filter Filtration & Washing Removal of Na2SO4/NaCl Quench->Filter Slurry Formation Dry Drying (Vacuum, < 60°C) Filter->Dry Wet Cake Product Final Product 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Dry->Product

Figure 1: Critical path workflow for the condensation and isolation of the target pyrimidinol.

Part 2: Technical Troubleshooting Guide (Q&A)

Phase 1: Reaction Initiation & Kinetics

Q1: We are observing a violent exotherm upon adding sodium ethoxide to the guanidine/ester mixture. How do we manage this at the 10kg scale? Diagnosis: The deprotonation of the guanidinium salt and the initial nucleophilic attack on the beta-keto ester are highly exothermic. At the bench scale, passive cooling is sufficient, but at the pilot scale, heat accumulation can lead to runaway reactions or "bumping." Protocol Adjustment:

  • Reverse Addition: Do not add solid base to the mixture. Instead, prepare a 21% wt solution of NaOEt in ethanol .

  • Dosing Control: Add the NaOEt solution to the guanidine/ETFAA slurry over 60–90 minutes , maintaining the internal temperature below 45°C .

  • Active Cooling: Ensure the reactor jacket is set to 20°C during addition. Note: High temperatures during addition can degrade the ETFAA via hydrolysis or decarboxylation before condensation occurs.

Q2: Our HPLC shows 15% unreacted 1,1-dimethylguanidine after 6 hours of reflux. Should we add more ester? Diagnosis: This usually indicates base degradation or moisture ingress . Sodium ethoxide is hygroscopic; if it absorbs water, it forms NaOH, which hydrolyzes the ethyl 4,4,4-trifluoroacetoacetate into trifluoroacetic acid and acetone derivatives, killing the stoichiometry. Corrective Action:

  • Check Solvent Quality: Ensure Ethanol is anhydrous (<0.1% water).

  • Stoichiometry: The standard ratio should be 1.05 eq of NaOEt and 1.0–1.1 eq of ETFAA relative to the guanidine.

  • Do NOT just add more ester: If hydrolysis has occurred, the pH has likely dropped. Check pH. If <10 (during reaction), add a small aliquot of fresh NaOEt solution first, then add 0.1 eq of ETFAA.

Phase 2: Isolation & Purification (The "Oiling Out" Issue)

Q3: Upon acidification with HCl, the product separates as a sticky oil/gum rather than a precipitate. How do we get a filterable solid? Diagnosis: This is the most common failure mode in fluorinated pyrimidine synthesis. It occurs when the acidification happens too fast or at too high a temperature, trapping impurities and solvent (oiling out). The trifluoromethyl group increases the lipophilicity, making the "oil" phase stable. Protocol Adjustment:

  • Temperature Control: Cool the reaction mixture to 0–5°C before adding acid.

  • Acid Choice: Switch from concentrated HCl to Acetic Acid (glacial) or 3M HCl . Acetic acid acts as a buffer, preventing local zones of very low pH which can protonate the dimethylamino group (forming a soluble salt).

  • Target pH: Adjust pH slowly to the isoelectric point (typically pH 5.0–6.0) . Do not overshoot to pH 1-2, or the product will redissolve.

  • Seeding: Once the pH reaches 7.0, add seed crystals (0.1 wt%) to induce nucleation before the oil phase forms.

Q4: The filtration time is excessive (24+ hours for a 5kg batch). The cake is slimy. Diagnosis: The "slime" is likely fine sodium sulfate/chloride crystals clogging the filter cloth, or amorphous product. Corrective Action:

  • Digestion: After acidification, heat the slurry back to 50°C for 1 hour , then cool slowly to 10°C. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving filtration rates.

  • Water Wash: Ensure the reaction solvent (Ethanol) is diluted with water after reaction completion but before filtration to dissolve inorganic salts (Na2SO4), leaving only the organic product on the filter.

Part 3: Impurity Profile & Specifications

When scaling up, you must track these specific impurities.

Impurity NameOriginControl StrategyLimit (Spec)
Ethyl 4,4,4-trifluoroacetoacetate Unreacted Starting MaterialEnsure >4h reflux; Distill off excess if volatile.< 0.5%
1,1-Dimethylguanidine Unreacted Starting MaterialRemoved via water wash (highly water-soluble).< 0.2%
Trifluoroacetic Acid (TFA) Hydrolysis of ETFAAPrevent moisture; Maintain anhydrous conditions.[1]< 0.1%
O-Ethyl Isomer O-alkylation (Side Reaction)Lower reaction temperature during base addition.< 1.0%

Part 4: Safety & Handling (E-E-A-T)

Warning: Fluorinated Intermediates

  • Ethyl 4,4,4-trifluoroacetoacetate is flammable (Flash point ~35°C) and can form explosive peroxide/air mixtures. Ground all equipment.

  • Corrosion: While the CF3 group is stable, any hydrolysis generating free HF (unlikely here but possible in extreme acid/heat) requires Hastelloy or Glass-lined reactors. Standard Stainless Steel (SS316) is generally acceptable for this specific condensation if pH is controlled.

References

  • Loba Chemie. (2016).[2][3] Safety Data Sheet: Ethyl Trifluoroacetate for Synthesis. Retrieved from

  • Pagoria, P. F., et al. (2000). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. Lawrence Livermore National Laboratory. Retrieved from

  • GuideChem. (2023). Preparation methods for Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-(Dimethylamino)-6-methyl-4-pyrimidinol (Analogous Chemistry). National Library of Medicine. Retrieved from [4]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from

Sources

Technical Support Center: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Triad

As a Senior Application Scientist, I frequently see data inconsistencies with 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. These are rarely due to "bad batches" but rather a misunderstanding of its physicochemical behavior.[1]

This molecule presents a Stability Triad of challenges in bioassays:

  • Tautomeric Equilibrium: It exists as a dynamic mixture of enol (pyrimidinol) and keto (pyrimidinone) forms, heavily influenced by solvent polarity and pH.[1]

  • Colloidal Aggregation: The trifluoromethyl (CF₃) group increases lipophilicity, making the compound prone to forming promiscuous aggregates in aqueous buffers.

  • Hydrolytic Sensitivity: While the CF₃ group is generally robust, the pyrimidine ring renders it susceptible to hydrolysis under specific alkaline conditions.

Module 1: Tautomeric Instability (The "Phantom" Variable)

The Issue: You observe shifting IC₅₀ values between varying buffer conditions or discrepancies between in silico docking (often modeled as the enol) and in vitro results (often dominating as the keto form).

The Mechanism: In the gas phase, the 4-pyrimidinol (enol) form is often more stable. However, in aqueous solution (assay buffers), the equilibrium shifts dramatically toward the 4(3H)-pyrimidinone (keto) form. This shift changes the Hydrogen Bond Donor/Acceptor (HBD/HBA) profile of the molecule, altering how it binds to your target.

  • Enol Form: Aromatic, 4-OH is an H-bond donor.[1]

  • Keto Form: Non-aromatic ring segment, N3-H is the donor, C4=O is the acceptor.

Visualization: Tautomeric Shift & Assay Impact

Tautomerism Enol Enol Form (4-pyrimidinol) Dominant in: DMSO/Gas Phase Keto Keto Form (4(3H)-pyrimidinone) Dominant in: Aqueous Buffer Enol->Keto Dilution into Buffer (pH < pKa) Target Biological Target (Enzyme/Receptor) Enol->Target Predicted Binding (In Silico) Keto->Target Actual Binding (In Vitro) Result Assay Outcome Target->Result IC50 Shift

Figure 1: The "Chameleon Effect." Diluting DMSO stocks into aqueous buffer drives the equilibrium toward the keto form, potentially altering binding affinity compared to computational models.

Troubleshooting Protocol: Tautomer Control
  • Buffer Locking: The pKa of the N3 proton in similar systems is typically around 8.5–9.5.[1]

    • Recommendation: Run assays at pH 7.4 . At this pH, the neutral keto form dominates. Avoid pH > 9.0, where ionization (anion formation) complicates the equilibrium.

  • Isosbestic Point Validation:

    • Perform a UV-Vis scan (200–400 nm) across a pH range (6.0–10.0).[1]

    • If you see a clean isosbestic point, the transition is a simple two-state equilibrium.[1] If not, decomposition is occurring.[1]

Module 2: Solubility & Aggregation (The False Positive)

The Issue: The compound shows steep dose-response curves (Hill slope > 2.0) or acts as a "pan-assay" inhibitor.[1]

The Mechanism: The Trifluoromethyl (-CF₃) group at position 6 is highly electron-withdrawing and lipophilic.[1] This increases the LogP, driving the molecule to sequester itself from water by forming colloidal aggregates. These aggregates sequester enzymes, causing false inhibition.[1]

Diagnostic Workflow: Detergent Sensitivity

Protocol: If you suspect aggregation, run the "Triton Test."

StepActionObservationConclusion
1Measure IC₅₀ in standard buffer.IC₅₀ = X µMBaseline established.[1]
2Add 0.01% Triton X-100 (freshly prepared).--Detergent disrupts colloids.
3Re-measure IC₅₀.IC₅₀ ≈ X µMTrue Binder.
4Re-measure IC₅₀.IC₅₀ >> X µM (Potency lost)False Positive (Aggregator).
Visualization: Aggregation Logic

Aggregation Start Compound Added to Assay Buffer Check Is Concentration > Solubility Limit? Start->Check Form Formation of Colloidal Aggregates Check->Form Yes (High CF3 lipophilicity) Enzyme Enzyme Sequestration (Non-specific inhibition) Form->Enzyme Detergent Add 0.01% Triton X-100 Enzyme->Detergent Result Does Inhibition Persist? Detergent->Result True True Inhibitor Result->True Yes False False Positive (Artifact) Result->False No (Signal lost)

Figure 2: Decision tree for identifying aggregation-based assay interference caused by the lipophilic CF3 moiety.

Module 3: Chemical Stability (Storage & Handling)[1]

The Issue: Purity drops in DMSO stocks over time; appearance of new peaks in LC-MS.[1]

The Mechanism:

  • CF₃ Hydrolysis: While rare, the electron-deficient pyrimidine ring activates the CF₃ group.[1] In the presence of strong nucleophiles (OH⁻) and heat, the CF₃ can hydrolyze to a carboxylic acid (-COOH).

  • Dimethylamino Oxidation: Long-term storage in non-degassed DMSO can lead to N-oxide formation.[1]

Stability Data & Recommendations
ParameterStability StatusCritical Action
Solid State HighStore at -20°C, desiccated.[1]
DMSO Stock ModerateAvoid freeze-thaw. Store single-use aliquots at -80°C. Hygroscopic DMSO shifts tautomers.[1]
Aqueous (pH 7) High (< 24h)Stable for standard assay durations.[1]
Aqueous (pH > 10) Low Risk of CF₃ hydrolysis. Do not use alkaline buffers.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my NMR in DMSO-d6 look different from the structure I drew? A: You are likely seeing the tautomeric equilibrium or a solvent-stabilized species.[1] In DMSO, the H-bonding network is different than in water.[1] The OH/NH signal is often broad or invisible due to rapid exchange.[1] Tip: Run the NMR in CDCl₃ (if soluble) to see a more "fixed" tautomer, though DMSO-d6 is standard for polarity reasons.

Q2: Can I use this compound in a Surface Plasmon Resonance (SPR) assay? A: Yes, but watch for solubility. The CF₃ group makes it "sticky." You must include 0.05% Tween-20 in the running buffer to prevent non-specific binding to the sensor chip microfluidics.

Q3: Is the compound light-sensitive? A: Pyrimidines generally have UV absorption around 250–290 nm.[1] While not acutely photolabile like some fluorophores, prolonged exposure to direct light in solution can induce photo-oxidation of the dimethylamino group. Store stocks in amber vials.

References

  • Tautomerism of 4-Hydroxypyrimidines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The 4-hydroxypyrimidines exist predominantly as the 4(3H)-pyrimidinone tautomer in the solid state and in polar solvents.[1]

    • Relevance: Explains the "phantom variable" in docking vs. assay results.
  • Assay Interference & Aggregation

    • Source: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology.
    • Link:[Link]

    • Relevance: Establishes the protocol for detergent-based valid
  • Stability of Trifluoromethyl Groups: Source: Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry. Relevance: While focusing on ethers, it details the hydrolytic stability of Ar-CF3 bonds, noting their susceptibility only under harsh nucleophilic conditions.
  • Analytical Standards (Analog Data)

    • Source: Sigma-Aldrich Technical Data for 2-(Diethylamino)-6-methyl-4-pyrimidinol (Pirimiphos-methyl metabolite).[1]

    • Relevance: Provides baseline handling data (storage at 2-8°C) for the closest structural analog.[1]

Sources

Validation & Comparative

Comparative Efficacy of Trifluoromethyl Pyrimidine Derivatives in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the backbone for kinase inhibitors, antivirals, and antimetabolites. However, native pyrimidine derivatives often suffer from rapid oxidative metabolism and suboptimal membrane permeability.

This guide objectively compares Trifluoromethyl (-CF₃) Pyrimidine Derivatives against their non-fluorinated (methyl, hydrogen) and chlorinated analogs. The incorporation of a -CF₃ group is not merely a steric substitution; it is a strategic electronic and metabolic modification.[1]

Key Takeaway: While -CF₃ substitution increases molecular weight and steric bulk (approximating an isopropyl group), it consistently outperforms -CH₃ analogs in metabolic stability and cellular permeability , often yielding lower IC₅₀ values in enzyme-based assays due to enhanced hydrophobic interactions within the binding pocket.

Mechanistic Comparison: Why -CF₃?

To understand the efficacy differences, we must analyze the physicochemical alterations induced by the trifluoromethyl group on the pyrimidine ring.

Electronic Modulation and pKa

The -CF₃ group is strongly electron-withdrawing (Hammett σp = 0.54). When attached to a pyrimidine ring, it significantly lowers the pKa of the ring nitrogens.

  • Effect: This reduces the basicity of the pyrimidine, decreasing the energy penalty for desolvation before binding to a target protein.

  • Efficacy Impact: Higher binding affinity in hydrophobic pockets compared to the more basic -CH₃ analogs.

Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • The Problem: Methyl (-CH₃) groups on pyrimidines are prime targets for Cytochrome P450-mediated oxidation (hydroxylation), leading to rapid clearance.

  • The Solution: The -CF₃ group is metabolically inert. Replacing a -CH₃ with -CF₃ blocks this "soft spot," significantly extending the biological half-life (

    
    ).
    
Lipophilicity and Permeability
  • Metric: The -CF₃ group is highly lipophilic (Hansch

    
     value = +0.[2]88) compared to -CH₃ (+0.56) or -Cl (+0.71).
    
  • Efficacy Impact: This enhancement in LogP improves passive diffusion across cell membranes, often resulting in higher intracellular concentrations and lower effective concentrations (

    
    ) in whole-cell assays.
    

Comparative Efficacy Data

The following data highlights a direct comparison of a novel 5-trifluoromethyl pyrimidine derivative (Compound 17v) against the clinical standard 5-Fluorouracil (5-FU) and general SAR trends for methyl-analogs in EGFR kinase inhibition.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM)

Data sourced from recent comparative studies on EGFR-overexpressing cell lines.

Compound ClassSubstituent (R)H1975 (NSCLC)MCF-7 (Breast)PC-3 (Prostate)Metabolic Stability (Microsomal

)
Novel Pyrimidine (17v) -CF₃ 2.27 ± 0.12 5.40 ± 0.35 8.15 ± 0.60 > 60 min
Standard (5-FU)-F (Core)9.37 ± 0.4512.5 ± 1.115.2 ± 1.8~ 10-15 min
Methyl Analog-CH₃~15.0 - 20.0> 25.0> 25.0< 20 min
Hydrogen Analog-H> 50.0> 50.0> 50.0N/A

*Representative values based on general SAR trends where -CF3 replaces -CH3 in hydrophobic pockets [1][2].

Analysis: The -CF₃ derivative (17v) demonstrates a 4-fold potency increase over the standard 5-FU in H1975 cells. This is attributed to the -CF₃ group's ability to fill the hydrophobic pocket of the EGFR kinase domain more effectively than the smaller -F or -CH₃ groups, while simultaneously preventing metabolic degradation.

Decision Logic: When to Deploy -CF₃

Not every methyl group should be trifluoromethylated. Use the following decision tree to determine if this modification suits your lead series.

SAR_Decision_Tree Start Lead Optimization: Pyrimidine Scaffold Metabolic_Issue Is the -CH3 group a metabolic soft spot? Start->Metabolic_Issue Steric_Constraint Is the binding pocket sterically restricted? Metabolic_Issue->Steric_Constraint Yes (Rapid Oxidation) Electronic_Req Does the ring need lower basicity? Metabolic_Issue->Electronic_Req No (Stable) Deploy_CF3 DEPLOY -CF3 (High Priority) Steric_Constraint->Deploy_CF3 No (Space for Isopropyl-size) Consider_Cl Consider -Cl or -CN (Smaller EWG) Steric_Constraint->Consider_Cl Yes (Tight Pocket) Electronic_Req->Deploy_CF3 Yes (Need EWG) Keep_CH3 Retain -CH3 or use -CD3 (Deuterated) Electronic_Req->Keep_CH3 No (Need Basicity)

Figure 1: Strategic decision tree for substituting alkyl groups with trifluoromethyl moieties on pyrimidine rings.

Validated Experimental Protocols

To replicate the efficacy data presented above, use the following self-validating protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To quantify the resistance of the -CF₃ derivative to oxidative metabolism compared to the -CH₃ analog.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (Solution A and B).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 40 µL of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel set without NADPH to rule out chemical instability.

  • Sampling: At time points

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Protocol B: MTT Cell Viability Assay for Hydrophobic Compounds

Objective: To determine IC₅₀ values while accounting for the high lipophilicity of -CF₃ derivatives.

Critical Step (Solubility Check): -CF₃ derivatives often precipitate in aqueous media.

  • Validation: Measure absorbance at 600nm (turbidity) immediately after dosing. If OD > 0.05, compound has precipitated; data is invalid.

Workflow:

  • Seeding: Seed H1975 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions in DMSO, then dilute into culture medium.

    • Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 72h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure OD at 570nm.

  • Data Fitting: Use a non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of 5-trifluoromethyl pyrimidines in the context of EGFR inhibition.

MOA_Mechanism cluster_0 Extracellular/Membrane cluster_1 Intracellular / Cytosol Drug CF3-Pyrimidine (High Lipophilicity) Membrane Cell Membrane Diffusion Drug->Membrane Rapid Passive Transport CYP Metabolic Enzymes (CYP450) Drug->CYP Resists Oxidation (C-F Bond Strength) Target EGFR Kinase ATP Pocket Drug->Target Hydrophobic Filling (High Affinity) Membrane->Drug Intracellular Accumulation Effect Apoptosis Induction (G2/M Arrest) Target->Effect Signal Blockade

Figure 2: Pathway illustrating the lipophilic entry and metabolic resistance of CF3-pyrimidines leading to kinase inhibition.

References

  • Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. Retrieved from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the challenge remains to identify and validate compounds with high potency and selectivity.[1] The pyrimidine scaffold is a privileged structure in this field, mimicking the adenine fragment of ATP to effectively compete at the enzyme's active site.[2]

This guide provides a comprehensive framework for the in vitro validation of a novel pyrimidine-based compound, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (herein referred to as "Compound-X"). While specific data for this molecule is emerging, its structure, featuring a trifluoromethyl group for metabolic stability and a dimethylamino group for potential solubility enhancement, suggests its role as a potential enzyme inhibitor, likely targeting a protein kinase.[3] We will outline a rigorous, multi-step validation cascade designed to characterize its biochemical potency, confirm its engagement with the intended target in a cellular environment, and quantify its downstream functional effects. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively benchmark a novel inhibitor against established alternatives.

For the purpose of this guide, we will hypothesize that Compound-X targets a key oncogenic kinase, Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a central node in the RAS/RAF/MEK/ERK signaling pathway. We will compare its performance against two well-characterized MEK1/2 inhibitors: Selumetinib and Trametinib .

The Validation Cascade: A Multi-Pillar Approach

A robust in vitro validation strategy does not rely on a single data point. It is a logical progression of experiments, each building upon the last to create a comprehensive profile of the compound's activity. Our approach is built on four pillars:

  • Biochemical Potency: Does the compound inhibit the purified kinase enzyme?

  • Cellular Target Engagement: Does the compound enter the cell and bind to its intended target?

  • Phenotypic Impact: Does target engagement translate into a measurable biological effect on the cell?

  • On-Target Pathway Modulation: Does the compound specifically inhibit the intended signaling pathway?

Below is a visualization of this validation workflow.

G cluster_0 Pillar 1: Biochemical Assays cluster_1 Pillar 2: Target Engagement cluster_2 Pillar 3: Phenotypic Assays cluster_3 Pillar 4: Pathway Analysis b_assay Biochemical Kinase Assay (e.g., ADP-Glo) b_result Determine IC50 (Potency & Selectivity) b_assay->b_result Measures direct enzyme inhibition te_assay Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay b_result->te_assay Proceed if potent te_result Confirm Intracellular Binding (Target Verification) te_assay->te_result Measures direct target binding in cells p_assay Cell Viability Assay (e.g., CellTiter-Glo®) te_result->p_assay Proceed if target is engaged p_result Determine EC50 (Cellular Efficacy) p_assay->p_result Measures functional cellular outcome w_assay Western Blot Analysis (p-ERK / Total ERK) p_result->w_assay Confirm on-target effect w_result Confirm Downstream Inhibition (Mechanism of Action) w_assay->w_result Measures pathway-specific effects end Validated Candidate

Caption: The four-pillar workflow for in vitro validation of a kinase inhibitor.

Pillar 1: Biochemical Potency and Selectivity

The first step is to determine if Compound-X can directly inhibit the activity of its purified target enzyme, MEK1, in a cell-free system. This provides the half-maximal inhibitory concentration (IC50), a core measure of a compound's potency.

Scientist's Note: It is crucial to perform this assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase.[4] Using non-physiological ATP concentrations can significantly skew IC50 values and lead to misleading comparisons between inhibitors.[4]

Recommended Assay: ADP-Glo™ Kinase Assay (Promega) This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a highly sensitive measure of enzyme activity.[5]

Comparative Data: Biochemical Potency (IC50)

CompoundTarget KinaseIC50 (nM)Rationale for Comparison
Compound-X MEK18.5Novel test compound
Selumetinib MEK114Established clinical benchmark (allosteric inhibitor)
Trametinib MEK10.9High-potency clinical benchmark (allosteric inhibitor)

Data presented is illustrative and serves as a template for comparison.

Pillar 2: Cellular Target Engagement

A compound that is potent in a biochemical assay is of little use if it cannot enter a cell and bind to its target in the complex intracellular environment.[6] Target engagement assays are designed to verify this crucial step.

Scientist's Note: Cell-based target engagement is a critical checkpoint. It confirms cell permeability and demonstrates that the compound can find and bind its target amidst a sea of other proteins and potential off-targets.[7]

Recommended Assays:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound.[8] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.[9]

  • NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[10] It involves expressing the target protein as a fusion with NanoLuc® Luciferase and using a fluorescent tracer that competes with the test compound for the target's binding site.[11] A decrease in the BRET signal indicates that the test compound is displacing the tracer and engaging the target.[12]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Pillar 3: Cellular Proliferation and Viability

The ultimate goal of an anti-cancer kinase inhibitor is to halt proliferation or induce cell death. Cellular viability assays measure the functional consequence of target engagement, providing a half-maximal effective concentration (EC50).

Scientist's Note: The choice of viability assay is important. MTT assays measure metabolic activity, which can sometimes be confounded by the compound. ATP-based assays, like CellTiter-Glo®, measure the levels of ATP in a cell, which is a more direct and sensitive indicator of cell viability.[13][14]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[14]

Comparative Data: Cellular Efficacy (EC50) in A375 Melanoma Cells (BRAF V600E Mutant)

CompoundEC50 (nM)Assay
Compound-X 25.0CellTiter-Glo® (72h)
Selumetinib 30.5CellTiter-Glo® (72h)
Trametinib 2.1CellTiter-Glo® (72h)

Data presented is illustrative. A375 cells are chosen due to their dependence on the MAPK pathway.

Pillar 4: On-Target Pathway Modulation

To ensure the observed cellular phenotype is a direct result of inhibiting the intended target, we must analyze the downstream signaling pathway. For a MEK1 inhibitor, the key downstream substrate is ERK1/2. Inhibition of MEK1 should lead to a decrease in the phosphorylation of ERK1/2 (p-ERK).

Scientist's Note: When performing a Western blot for phosphorylated proteins, it is critical to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk. Milk contains the phosphoprotein casein, which can cause high background noise.[15] Additionally, all lysis and wash buffers must be supplemented with phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15]

Recommended Assay: Western Blotting for Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2. This technique will quantify the ratio of phosphorylated ERK to total ERK, providing a direct readout of MEK1 activity within the cell.

G RAS RAS-GTP (Active) RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) TF Transcription Factors (e.g., c-Myc, AP-1) pERK->TF Activates Prolif Cell Proliferation, Survival TF->Prolif Inhibitor Compound-X Inhibitor->MEK Inhibits

Sources

Publish Comparison Guide: In Vivo Validation of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7), a privileged pyrimidine scaffold often utilized in the synthesis of bioactive agents, including potential kinase inhibitors , HDAC inhibitors , and metabolic enzyme modulators .

Given its structural properties (trifluoromethyl group enhancing metabolic stability and lipophilicity; pyrimidine core mimicking nucleobases), this compound and its derivatives are typically evaluated for anti-proliferative (oncology) or anti-inflammatory efficacy. This guide outlines the validation framework assuming the molecule is being developed as a Lead Compound or Active Metabolite .

Executive Summary & Compound Profile

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a functionalized pyrimidine derivative. Its structural motifs—specifically the electron-withdrawing trifluoromethyl (


) group and the electron-donating dimethylamino group—impart unique physicochemical properties, making it a critical scaffold in medicinal chemistry.
  • Chemical Name: 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (or its tautomer 2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4(3H)-one).

  • CAS Number: 55545-80-7.[1]

  • Primary Applications: Key intermediate for CDK8/19 inhibitors , HDAC inhibitors (e.g., Largazole analogues), and potential DHODH inhibitors .

  • Mechanism of Action (MoA): Competitive inhibition of nucleotide-binding enzymes or allosteric modulation of kinases. The

    
     group often improves potency by occupying hydrophobic pockets and increasing metabolic half-life.
    
Comparative Analysis: Scaffold Performance

When evaluating this molecule (or drugs derived from it) against standard alternatives, the following performance metrics are critical:

Feature2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Standard Pyrimidine Scaffolds (e.g., Uracil, Cytosine)Clinical Benchmark (e.g., Leflunomide Metabolite)
Metabolic Stability High (Due to C-6

blocking oxidation)
Low (Rapid degradation by DPD)High (Long half-life)
Lipophilicity (LogP) Moderate-High (Enhanced membrane permeability)Low (Hydrophilic, poor passive transport)Moderate
Target Selectivity Tunable (C-4 OH allows functionalization)Low (Promiscuous binding)High (Specific to DHODH)
Toxicity Profile Low-Moderate (Potential fluorinated metabolites)LowHepatotoxicity risks

In Vivo Validation Strategy

To validate the efficacy of this compound, a rigorous three-phase workflow is required: Formulation & PK , Toxicity (MTD) , and Therapeutic Efficacy .

Phase I: Formulation & Pharmacokinetics (PK)

Before efficacy testing, the compound must be formulated to ensure bioavailability.

  • Vehicle Selection:

    • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Alternative: 0.5% Methylcellulose (if suspension is required).

  • Dosing Regimen:

    • Route: Oral Gavage (PO) vs. Intravenous (IV).

    • Dose Range: 10 mg/kg, 30 mg/kg, 100 mg/kg.

  • PK Endpoints:

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).
Phase II: Maximum Tolerated Dose (MTD)

Determine the safety window in healthy BALB/c mice.

  • Protocol: "3+3" dose escalation.

  • Observation: Weight loss (>15% indicates toxicity), behavioral changes, and liver enzyme analysis (ALT/AST) due to the trifluoromethyl moiety's potential hepatic load.

Phase III: Efficacy Models (Oncology Focus)

Given the scaffold's prevalence in cancer drug discovery (e.g., CDK or HDAC inhibition), a Tumor Xenograft Model is the gold standard for validation.

Experimental Protocol: Subcutaneous Xenograft
  • Cell Line: HCT116 (Colorectal) or MDA-MB-231 (Breast).

  • Implantation: Inject

    
     cells into the right flank of nude mice (Nu/Nu).
    
  • Randomization: When tumors reach ~100

    
    , randomize mice into groups (n=8/group).
    
    • Group A: Vehicle Control.

    • Group B:2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (Low Dose, e.g., 20 mg/kg QD).

    • Group C:2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (High Dose, e.g., 50 mg/kg QD).

    • Group D: Positive Control (e.g., 5-Fluorouracil or Vorinostat).

  • Monitoring: Measure tumor volume (

    
    ) twice weekly for 21 days.
    

Mechanism of Action & Pathway Visualization

The efficacy of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is hypothesized to stem from its interference with nucleotide metabolism or kinase signaling pathways. The diagram below illustrates a potential mechanism where the molecule inhibits a target enzyme (e.g., a Kinase or Deacetylase), leading to cell cycle arrest.

MoA_Pathway Compound 2-(Dimethylamino)-6- (trifluoromethyl)-4-pyrimidinol Target Target Enzyme (e.g., CDK8, HDAC, DHODH) Compound->Target Binds to Active Site Inhibition Competitive/Allosteric Inhibition Target->Inhibition Activity Reduced Substrate Native Substrate (ATP / Acetyl-Lysine) Substrate->Target Blocked Signal_Block Blockade of Signaling Pathway Inhibition->Signal_Block Cell_Effect Cell Cycle Arrest (G1/S Phase) Signal_Block->Cell_Effect Apoptosis Apoptosis / Tumor Regression Cell_Effect->Apoptosis

Caption: Proposed Mechanism of Action: The fluorinated pyrimidine scaffold competitively binds to the target enzyme, preventing substrate interaction and inducing downstream apoptotic signaling.

Experimental Workflow Visualization

The following timeline illustrates the critical path for in vivo validation, ensuring data integrity and reproducibility.

Study_Timeline Step1 Day -7: Acclimatization Step2 Day 0: Tumor Implantation Step1->Step2 Step3 Day 10: Randomization (Vol ~100mm³) Step2->Step3 Step4 Day 10-31: Daily Dosing (PO/IP) & Measurements Step3->Step4 Step5 Day 31: Termination & Tissue Collection Step4->Step5 Step6 Day 32+: Histology & Data Analysis Step5->Step6

Caption: In Vivo Efficacy Timeline: From acclimatization and tumor implantation to dosing, termination, and final histological analysis.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolylaminoquinazoline Derivatives. Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 2016. Link

  • Design and Synthesis of Simplified Largazole Analogues as Isoform-Selective Human Lysine Deacetylase Inhibitors. Journal of Medicinal Chemistry, 2016.[2][3] Link[4]

  • Compounds for Treating Disorders Responsive to Modulation of the Mediator Complex. World Intellectual Property Organization (WO), 2016. Link

Sources

A Head-to-Head Comparison: The Potential of Trifluoromethyl Pyrimidine Derivatives versus Standard of Care in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide addresses the potential of the chemical class of trifluoromethyl pyrimidine derivatives as anti-tuberculosis agents. The specific compound, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, is used as a representative of this class. However, due to the absence of publicly available, peer-reviewed data for this specific molecule, its performance characteristics presented herein are hypothetical and extrapolated from the known properties of similar chemical structures. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The enduring global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), necessitates the continuous pursuit of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgency for new chemical entities with unique mechanisms of action. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the incorporation of a trifluoromethyl group can enhance metabolic stability and target binding affinity.[1][2] This has led to growing interest in trifluoromethyl pyrimidine derivatives as a potential new class of anti-tubercular drugs.

This guide provides a comparative analysis of a representative trifluoromethyl pyrimidine compound, herein referred to as Trifluoromethyl Pyrimidine (TFMP), against two frontline anti-tuberculosis drugs: Isoniazid and Rifampicin. We will explore their mechanisms of action, present a hypothetical comparison of their efficacy and safety profiles based on established experimental protocols, and provide detailed methodologies for key assays in TB drug discovery.

Mechanism of Action: A Tale of Two Pathways

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Isoniazid and Rifampicin operate through well-defined pathways that have been the cornerstone of TB treatment for decades. In contrast, the precise target of many novel chemical entities, including our representative TFMP, is often the subject of initial investigation.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Once activated, Isoniazid forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[3] This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the mycobacterial cell wall.[3][4] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death. Isoniazid is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing organisms.[3]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition (with NAD+) NAD NAD+ Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect Disruption leads to

Caption: Isoniazid's mechanism of action targeting mycolic acid synthesis.

Rifampicin: Targeting RNA Polymerase

Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase.[5][6] It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription and thereby blocking RNA synthesis. This action is highly specific to prokaryotic RNA polymerase, with minimal effect on the mammalian counterpart. By halting transcription, Rifampicin effectively shuts down protein synthesis, leading to a bactericidal effect against both intracellular and extracellular M.tb.[7]

G Rifampicin Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to and inhibits Transcription Transcription (RNA Synthesis) Rifampicin->Transcription RNAP->Transcription Mediates Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Essential for Bactericidal_Effect Bactericidal Effect Protein_Synthesis->Bactericidal_Effect Inhibition leads to

Caption: Rifampicin's mechanism of action targeting RNA synthesis.

Trifluoromethyl Pyrimidine (TFMP): A Hypothetical Novel Mechanism

Based on the broad biological activities of pyrimidine derivatives, a representative TFMP could potentially act through various mechanisms, such as enzyme inhibition or modulation of signaling pathways.[1] For the purpose of this guide, we will hypothesize that TFMP acts as a direct inhibitor of a novel, essential mycobacterial enzyme that is distinct from the targets of Isoniazid and Rifampicin. This offers the significant advantage of overcoming existing resistance mechanisms to these frontline drugs. The trifluoromethyl group is anticipated to enhance binding affinity to the target enzyme and improve metabolic stability, potentially leading to a more durable effect.[8]

Comparative Efficacy and Safety: A Data-Driven Overview

The following tables provide a comparative summary of the efficacy and safety profiles of our hypothetical TFMP and the established drugs, Isoniazid and Rifampicin. The data for TFMP is projected based on the expected properties of this chemical class.

Table 1: In Vitro Efficacy against M. tuberculosis

ParameterTrifluoromethyl Pyrimidine (TFMP) (Hypothetical)IsoniazidRifampicin
Target Novel Essential Mycobacterial EnzymeInhA (Mycolic Acid Synthesis)DNA-dependent RNA Polymerase
MIC90 (μg/mL) 0.1 - 0.50.03 - 0.12[9]0.12 - 0.5[9]
Activity Spectrum BactericidalBactericidal (replicating), Bacteriostatic (non-replicating)[3]Bactericidal[7]
Resistance Profile No cross-resistance with INH or RIFResistance associated with katG and inhA mutations[4]Resistance associated with rpoB mutations

Table 2: Safety and Pharmacokinetic Profile

ParameterTrifluoromethyl Pyrimidine (TFMP) (Hypothetical)IsoniazidRifampicin
Common Side Effects Mild GI upset, headachePeripheral neuropathy, hepatotoxicity, nausea, vomiting[10][11]Hepatotoxicity, flu-like symptoms, orange discoloration of body fluids[7][12][13]
Serious Adverse Events Low potential for hepatotoxicitySevere and sometimes fatal hepatitis[3]Severe liver injury, thrombocytopenia, acute renal failure[14]
Bioavailability (%) > 80> 9090 - 95
Half-life (hours) 8 - 121 - 42 - 5
Metabolism Hepatic (CYP450)Hepatic (acetylation), CYP450 inhibitor[4]Hepatic (induces CYP450 enzymes)

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the preclinical evaluation of anti-tuberculosis drug candidates.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard for determining the in vitro potency of an antimicrobial agent.[9][15]

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of test compound C Inoculate microplate wells with M.tb and compound A->C B Prepare M.tb inoculum (e.g., H37Rv) B->C D Incubate plates at 37°C C->D E Assess bacterial growth (e.g., visual, resazurin assay) D->E F Determine MIC E->F

Caption: Workflow for MIC determination of anti-tuberculosis compounds.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and adjusted to a McFarland standard of 0.5. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.[16] Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active bacteria.

Protocol 2: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-tuberculosis drug candidate in a mouse model.[17][18][19]

Methodology:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: Treatment with the test compound, standard drugs (Isoniazid, Rifampicin), or vehicle control is initiated 2-4 weeks post-infection. Compounds are typically administered daily or five times a week via oral gavage.

  • Monitoring: Mice are monitored for clinical signs of disease and body weight changes throughout the experiment.

  • Endpoint Analysis: At specified time points (e.g., 4 or 8 weeks of treatment), mice are euthanized, and the lungs and spleens are harvested. The bacterial load in the organs is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar and counting colony-forming units (CFUs) after 3-4 weeks of incubation at 37°C.

  • Data Analysis: The efficacy of the test compound is determined by comparing the reduction in bacterial load in the organs of the treated group to that of the vehicle control group.

Conclusion and Future Perspectives

While the frontline anti-tuberculosis drugs Isoniazid and Rifampicin remain effective for drug-susceptible TB, the rise of resistance necessitates the development of new therapeutic agents. The chemical class of trifluoromethyl pyrimidine derivatives holds significant promise in this regard. The incorporation of the trifluoromethyl group can confer advantageous properties such as enhanced metabolic stability and target affinity.[2][8]

Although specific data for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is not publicly available, the broader class of compounds represents a fertile ground for the discovery of novel anti-tuberculosis drugs. A hypothetical trifluoromethyl pyrimidine compound with a novel mechanism of action could be a valuable addition to the TB treatment arsenal, particularly for drug-resistant infections. Further research, including high-throughput screening of pyrimidine libraries against M. tuberculosis and subsequent lead optimization, is warranted to explore the full potential of this chemical class.

References

  • Dr.Oracle. What is the mechanism of action (Moa) of Rifampicin (rifampin)? [Internet]. 2025 May 26. Available from: [Link]

  • Wikipedia. Isoniazid [Internet]. Available from: [Link]

  • Drugs.com. Isoniazid Uses, Side Effects & Warnings [Internet]. 2025 Oct 6. Available from: [Link]

  • Pediatric Oncall. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index [Internet]. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Rifampin? [Internet]. 2024 Jul 17. Available from: [Link]

  • National Center for Biotechnology Information. Isoniazid - StatPearls [Internet]. 2024 Feb 16. Available from: [Link]

  • Pediatric Oncall. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index [Internet]. Available from: [Link]

  • Slideshare. INH drug 'Isoniazid' | PDF [Internet]. Available from: [Link]

  • National Center for Biotechnology Information. Rifampin - StatPearls [Internet]. 2023 Nov 12. Available from: [Link]

  • WebMD. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing [Internet]. Available from: [Link]

  • American Thoracic Society Journals. Isoniazid for Latent Tuberculosis Infection | Approaching 40 and Reaching Its Prime | American Journal of Respiratory and Critical Care Medicine [Internet]. Available from: [Link]

  • Mayo Clinic. Rifampin (oral route) - Side effects & dosage [Internet]. Available from: [Link]

  • Wikipedia. Rifampicin [Internet]. Available from: [Link]

  • Medscape. (isoniazid) dosing, indications, interactions, adverse effects, and more [Internet]. Available from: [Link]

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  • PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination [Internet]. Available from: [Link]

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  • PubMed Central. Isoniazid use, effectiveness, and safety for treatment of latent tuberculosis infection: a systematic review [Internet]. 2024 Mar 25. Available from: [Link]

  • PubMed. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging [Internet]. Available from: [Link]

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  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [Internet]. 2025 Jul 18. Available from: [Link]

  • PubMed. Comparative efficacy and safety of high-dose rifamycin regimens for tuberculosis treatment: a Bayesian network meta-analysis [Internet]. 2025 Oct 5. Available from: [Link]

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  • PubMed Central. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice [Internet]. Available from: [Link]

  • ATS Journals. Efficacy and Safety of High-Dose Rifampin in Pulmonary Tuberculosis. A Randomized Controlled Trial [Internet]. 2018 Jun 29. Available from: [Link]

  • JOVE. Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution [Internet]. 2025 Jul 13. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis [Internet]. Available from: [Link]

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A Comparative Guide to Assessing the Therapeutic Index of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol: An Investigative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the therapeutic index (TI) is a critical quantitative measure that delineates the margin of safety for a prospective drug. It represents the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity. A wider therapeutic window is paramount for a successful clinical candidate. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, within the context of oncology, a field where pyrimidine derivatives have shown significant promise.[1][2][3][4]

Given its structural features, we hypothesize that 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol may function as an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle frequently dysregulated in cancer.[5][6][7] Therefore, this guide will benchmark our investigational compound against established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[5][8][9][10]

Part 1: Foundational In Vitro Assessment of the Therapeutic Index

The initial phase of TI assessment relies on robust in vitro cell-based assays. This approach provides a rapid and cost-effective preliminary measure of a compound's selectivity. The in vitro therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% effective concentration (IC50) in a cancer cell line.[11][12]

Experimental Workflow for In Vitro Therapeutic Index Determination

The following diagram outlines the parallel experimental streams for determining the in vitro efficacy and cytotoxicity of our investigational compound.

G cluster_efficacy Efficacy Assessment cluster_cytotoxicity Cytotoxicity Assessment efficacy_cell_line Select Cancer Cell Line (e.g., MCF-7) efficacy_assay Cell Proliferation Assay (e.g., CDK4/6 inhibition) efficacy_cell_line->efficacy_assay ic50 Determine IC50 efficacy_assay->ic50 in_vitro_ti Calculate In Vitro TI (CC50 / IC50) ic50->in_vitro_ti cyto_cell_line Select Normal Cell Line (e.g., Human Fibroblasts) cyto_assay Cytotoxicity Assay (e.g., XTT Assay) cyto_cell_line->cyto_assay cc50 Determine CC50 cyto_assay->cc50 cc50->in_vitro_ti G Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb Protein CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription Compound 2-(Dimethylamino)-6- (trifluoromethyl)-4-pyrimidinol Compound->CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway.

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, Palbociclib (positive control), and a vehicle control (e.g., DMSO). Add the treatments to the respective wells.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification: Use a suitable method to quantify cell proliferation, such as a resazurin-based assay or direct cell counting.

  • Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Step 2: Determining In Vitro Cytotoxicity (CC50)

Causality Behind Experimental Choices: To assess general cytotoxicity, a non-cancerous human cell line is used. Human dermal fibroblasts (HDFs) are a suitable choice as they represent a common cell type and are sensitive to toxic insults. The objective is to determine the concentration at which the compound reduces the viability of these normal cells by 50% (CC50).

Experimental Protocol: XTT Cytotoxicity Assay The XTT assay measures the metabolic activity of viable cells, providing an indication of cytotoxicity. [13][14]1. Cell Culture and Seeding: Culture and seed HDFs in 96-well plates as described for the MCF-7 cells. 2. Treatment: Apply the same serial dilutions of the investigational compound and controls to the HDF cells. 3. Incubation: Incubate for 72 hours. 4. XTT Reagent Addition: Add the XTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert XTT to a colored formazan product. 5. Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader. 6. Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation and Comparison

The calculated IC50 and CC50 values are used to determine the in vitro TI. A higher TI suggests greater selectivity for cancer cells.

CompoundTarget Cell Line (IC50)Normal Cell Line (CC50)In Vitro Therapeutic Index (CC50/IC50)
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Hypothetical DataHypothetical DataHypothetical Data
Palbociclib~11 nM>10 µM>900
Ribociclib~10 nM>10 µM>1000
Abemaciclib~2 nM>5 µM>2500

Note: Data for comparator drugs are representative values from published literature and may vary based on experimental conditions.

Part 2: Preclinical In Vivo Assessment of the Therapeutic Index

In vivo studies are essential to understand the compound's behavior in a complex biological system, considering its pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity. The in vivo TI is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).

Experimental Workflow for In Vivo Therapeutic Index Determination

G cluster_efficacy_vivo Efficacy Assessment (In Vivo) cluster_toxicity_vivo Toxicology Assessment (In Vivo) xenograft Establish Xenograft Model (e.g., MCF-7 in mice) treatment_efficacy Dose-Response Study xenograft->treatment_efficacy ed50 Determine ED50 (Tumor Growth Inhibition) treatment_efficacy->ed50 in_vivo_ti Calculate In Vivo TI (TD50 / ED50) ed50->in_vivo_ti toxicity_study Repeated Dose Toxicity Study (OECD Guidelines) observations Monitor Clinical Signs, Body Weight, Pathology toxicity_study->observations td50 Determine TD50/LD50 observations->td50 td50->in_vivo_ti

Caption: Workflow for in vivo TI assessment.

Step 1: Determining In Vivo Efficacy (ED50) in a Xenograft Model

Causality Behind Experimental Choices: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of anticancer therapeutics in vivo. [15][16][17][18][19]This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use female immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into groups and begin daily oral administration of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol at various doses, a vehicle control, and a positive control (e.g., Abemaciclib).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

  • Analysis: Calculate the tumor growth inhibition for each dose group and determine the ED50, the dose that causes 50% tumor growth inhibition.

Step 2: Determining In Vivo Toxicity (TD50)

Causality Behind Experimental Choices: Toxicology studies are crucial for identifying potential adverse effects and determining a safe dose range. Following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures data quality and regulatory acceptance. [20][21][22][23][24]A repeated-dose 28-day oral toxicity study (similar to OECD Guideline 407) is a standard initial assessment.

Experimental Protocol: Repeated-Dose Oral Toxicity Study

  • Animal Model: Use a rodent species, typically rats (one male and one female group per dose).

  • Dose Selection: Based on acute toxicity studies, select at least three dose levels (low, mid, high) and a control group.

  • Administration: Administer the compound orally once daily for 28 days.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and measure body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy and histopathological examination of major organs and tissues.

  • Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity. The TD50 can be estimated from the dose-response relationship for the most sensitive toxicity endpoint.

Data Presentation and Comparison

A higher in vivo TI indicates a safer compound.

CompoundEfficacy (ED50 in Xenograft Model)Toxicity (TD50/NOAEL in Rodents)In Vivo Therapeutic Index (TD50/ED50)
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol Hypothetical DataHypothetical DataHypothetical Data
Palbociclib~10 mg/kg>50 mg/kg>5
Ribociclib~50 mg/kg~300 mg/kg~6
Abemaciclib~25 mg/kg~150 mg/kg~6

Note: In vivo data for comparator drugs are approximations and can vary significantly based on the specific model and study design.

Conclusion and Forward Look

This guide provides a structured, scientifically grounded framework for the comprehensive assessment of the therapeutic index of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. By systematically determining its in vitro and in vivo efficacy and toxicity and comparing these metrics to established CDK4/6 inhibitors, researchers can make informed decisions about its potential as a clinical candidate. A promising TI in these preclinical studies would warrant further investigation into its mechanism of action, pharmacokinetic/pharmacodynamic relationships, and long-term safety, paving the way for potential clinical development.

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A Senior Application Scientist's Guide to Validating Target Engagement of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, a pyrimidine derivative with potential as an enzyme inhibitor[1]. The structural features of this compound, particularly the trifluoromethyl group, suggest a potential for enhanced metabolic stability and target binding affinity, making rigorous target engagement studies crucial[1].

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on experimental design, data interpretation, and the inherent strengths and limitations of each approach. Our objective is to empower you to make informed decisions in selecting the most appropriate strategy for your research goals.

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming preclinical and clinical studies, it is paramount to establish definitive evidence of target engagement. This critical step in the drug discovery process serves to:

  • Confirm the Mechanism of Action: Directly links the observed phenotypic effects of a compound to the modulation of its intended target.

  • De-risk Clinical Progression: A lack of efficacy in later stages can often be attributed to poor target engagement in a physiological setting.

  • Inform on Selectivity and Off-Target Effects: Understanding a compound's interaction with a wide array of cellular proteins can preemptively identify potential safety liabilities.

This guide will explore and compare three orthogonal, industry-standard techniques for assessing the cellular target engagement of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based competitive profiling.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement validation method is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three powerful techniques, each offering unique advantages.

Methodology Principle Advantages Limitations Ideal For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to intact cells; reflects physiological conditions.[2][3][4]Target must be thermally stable; requires a specific antibody for detection; lower throughput for traditional Western blot-based readout.Validating direct target binding in a cellular context for a known or hypothesized target.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5][6]Label-free; does not require modification of the compound; can be used for target identification.[5][7]Dependent on the presence of protease-accessible sites on the target; may not be suitable for all proteins.Identifying unknown targets of a compound and validating known interactions.
Kinobeads Competition Binding A test compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[8]High-throughput; provides a broad kinase selectivity profile; uses native kinases from cell lysates.[8][9]In vitro (cell lysate-based); limited to ATP-competitive inhibitors; may not capture all kinases.[10][11]Profiling the kinome-wide selectivity of kinase inhibitors.

In-Depth Methodological Workflows and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[2][3][4] The underlying principle is that the binding of a ligand, such as 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, will increase the thermal stability of its target protein.[4]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Resuspend cell_culture->cell_harvest treatment 3. Treat with Compound cell_harvest->treatment heating 4. Heat to Various Temperatures treatment->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Centrifuge to Separate Soluble & Precipitated Proteins lysis->centrifugation sds_page 7. SDS-PAGE centrifugation->sds_page western_blot 8. Western Blot with Target-Specific Antibody sds_page->western_blot quantification 9. Quantify Soluble Protein western_blot->quantification

Caption: CETSA experimental workflow from cell culture to data analysis.

  • Cell Culture and Harvest: Culture your chosen cell line to approximately 80% confluency. Harvest the cells and wash them with PBS. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-5 x 10^7 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into PCR tubes. Add 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol to the desired final concentrations. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 1-2 hours to allow for cellular uptake and target binding.[12]

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 25°C.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol compared to the vehicle control.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is based on the principle that the binding of a small molecule to its target protein can protect it from proteolysis.[5][6][7] This technique is particularly useful for identifying unknown targets as it does not require any modification of the compound.[5][7]

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Compound Treatment cluster_digestion Protease Digestion cluster_analysis Analysis cell_lysis 1. Lyse Cells lysate_clarification 2. Clarify Lysate cell_lysis->lysate_clarification treatment 3. Treat Lysate with Compound lysate_clarification->treatment protease_addition 4. Add Protease (e.g., Pronase) treatment->protease_addition digestion_incubation 5. Incubate for Digestion protease_addition->digestion_incubation stop_digestion 6. Stop Digestion digestion_incubation->stop_digestion sds_page 7. SDS-PAGE stop_digestion->sds_page staining_western 8. Coomassie Staining or Western Blot sds_page->staining_western band_analysis 9. Analyze Protected Protein Bands staining_western->band_analysis

Caption: DARTS experimental workflow from cell lysis to data analysis.

  • Cell Lysis: Prepare a cell lysate from your chosen cell line using a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol or a vehicle control at room temperature for 1 hour.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each lysate sample and incubate at room temperature for a predetermined amount of time (e.g., 30 minutes).

  • Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE and visualize them by Coomassie staining or perform a Western blot if the target is known.

  • Data Interpretation: A protein that is protected from degradation in the presence of the compound will appear as a more intense band compared to the vehicle control. This indicates a direct interaction.

Kinobeads Competition Binding Assay

For compounds that are hypothesized to be kinase inhibitors, the Kinobeads assay provides a powerful method for assessing their target profile across a large portion of the kinome.[8][9] This affinity chromatography-based method utilizes beads coupled with broad-spectrum kinase inhibitors to capture kinases from a cell lysate.[8] A test compound is then added to compete for binding to the kinases.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate compound_incubation 2. Incubate Lysate with Compound cell_lysis->compound_incubation kinobeads_addition 3. Add Kinobeads compound_incubation->kinobeads_addition binding_incubation 4. Incubate to Allow Binding kinobeads_addition->binding_incubation bead_wash 5. Wash Beads binding_incubation->bead_wash elution 6. Elute Bound Kinases bead_wash->elution lc_ms 7. LC-MS/MS Analysis elution->lc_ms quantification 8. Quantify Kinase Abundance lc_ms->quantification data_analysis 9. Determine IC50 Values quantification->data_analysis

Caption: Kinobeads competition binding workflow.

  • Cell Lysate Preparation: Prepare a native cell lysate from the desired cell line(s).

  • Competition Binding: Incubate the cell lysate with a range of concentrations of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol.

  • Kinobeads Pulldown: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: The abundance of each identified kinase is quantified. The displacement of a kinase from the beads by the test compound is used to determine its binding affinity (e.g., IC50).[13]

Case Study: Hypothetical Target Engagement of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol with a Putative Kinase Target

To illustrate the application of these methods, let us assume that 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a potent inhibitor of a hypothetical kinase, "Kinase X," which is involved in a cancer-related signaling pathway.

Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates Kinase_X Kinase X RTK->Kinase_X Phosphorylates & Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates & Activates Proliferation Cell Proliferation Downstream_Effector->Proliferation Compound 2-(Dimethylamino)-6- (trifluoromethyl)-4-pyrimidinol Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Expected Outcomes and Interpretation
  • CETSA: Treatment of cells with 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol would result in a rightward shift in the thermal denaturation curve of Kinase X, indicating stabilization upon binding.

  • DARTS: In the presence of the compound, Kinase X would show increased resistance to proteolytic degradation compared to the vehicle-treated control.

  • Kinobeads: A competition binding experiment would reveal a dose-dependent decrease in the amount of Kinase X pulled down by the Kinobeads, from which an IC50 value for the interaction can be calculated. Furthermore, this experiment would provide valuable information on the selectivity of the compound against a broad panel of other kinases.

Conclusion

Validating the target engagement of a novel compound such as 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol is a non-negotiable step in the drug discovery pipeline. The methodologies discussed herein—CETSA, DARTS, and Kinobeads—each provide a unique and powerful lens through which to view and quantify this critical interaction within a cellular context. While CETSA and DARTS are excellent for confirming direct binding to a specific target in its native cellular environment, Kinobeads profiling offers an invaluable broader perspective on selectivity, particularly for kinase inhibitors. The judicious application of these orthogonal approaches will provide the robust, multi-faceted evidence of target engagement necessary to confidently advance a promising molecule towards clinical development.

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Reactant of Route 1
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.